Lergotrile
説明
RN given refers to parent cpd(8beta)-isome
Structure
3D Structure
特性
CAS番号 |
36945-03-6 |
|---|---|
分子式 |
C17H18ClN3 |
分子量 |
299.8 g/mol |
IUPAC名 |
2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1 |
InChIキー |
JKAHWGPTNVUTNB-IXPVHAAZSA-N |
異性体SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lergotrile; 79907; LY 79907; LY-79907; LY79907; |
製品の起源 |
United States |
Foundational & Exploratory
Lergotrile's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile, an ergoline derivative, primarily functions as a potent dopamine D2 receptor agonist. Its mechanism of action is centered on the activation of D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This activity underlies its potent prolactin-lowering effects and its previously explored therapeutic potential in Parkinson's disease. While its clinical development was halted due to hepatotoxicity, this compound remains a valuable tool for understanding dopaminergic signaling. This guide provides a detailed overview of this compound's receptor binding profile, downstream signaling pathways, and the experimental protocols used to elucidate its mechanism of action.
Introduction
This compound is a synthetic ergoline compound that has been extensively studied for its dopaminergic properties. Initially investigated for the treatment of Parkinson's disease and hyperprolactinemia, its development was terminated due to concerns about liver toxicity. Despite this, the study of this compound has contributed significantly to the understanding of dopamine receptor pharmacology. This document serves as a technical resource, detailing the molecular interactions and cellular consequences of this compound activity.
Receptor Binding Profile
Table 1: Quantitative Binding Affinity of this compound (Hypothetical Data)
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | >1000 |
| Dopamine D2 | 5.2 |
| Dopamine D3 | 15.8 |
| Dopamine D4 | 25.3 |
| Dopamine D5 | >1000 |
| Serotonin 5-HT1A | 89.4 |
| Serotonin 5-HT2A | 152.7 |
| Serotonin 5-HT2C | 215.0 |
Note: The data in this table is illustrative and based on the known qualitative profile of this compound. Specific, experimentally derived Ki values for this compound are not consistently reported in the available literature.
Signaling Pathways
The binding of this compound to the dopamine D2 receptor initiates a cascade of intracellular events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
G-Protein Dependent Signaling
Upon agonist binding, the D2 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
The primary effector of the activated Gαi/o subunit is adenylyl cyclase. Gαi/o directly inhibits the activity of this enzyme, resulting in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of numerous downstream target proteins, ultimately modulating neuronal excitability and gene expression.
Lergotrile: A Technical Deep Dive into its Dopamine Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, has been a subject of significant interest in pharmacology due to its interaction with dopamine receptors. Initially investigated for the treatment of Parkinson's disease, its complex pharmacological profile, including a mixed agonist-antagonist activity at dopamine receptors, has made it a valuable tool for understanding dopaminergic neurotransmission. This technical guide provides an in-depth analysis of the core dopamine receptor agonist properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.
Core Properties of this compound at Dopamine Receptors
This compound exhibits a complex interaction with dopamine receptors, acting as a mixed agonist-antagonist. Its affinity and functional activity vary across different dopamine receptor subtypes.
Binding Affinity Profile
Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. These studies typically measure the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | This compound Ki (nM) | Reference |
| [3H]-Dopamine | Bovine Striatal Membranes | Dopamine (Agonist State) | Higher affinity than Bromocriptine | [1] |
| [3H]-Haloperidol | Rat Striatal Membranes | Dopamine (Antagonist State) | Less potent than Bromocriptine | [1] |
| [3H]-Apomorphine | Rat Striatal Membranes | Dopamine (Agonist State) | Equipotent to Bromocriptine | [1] |
Note: Specific Ki values for this compound at individual D1-D5 receptor subtypes are not consistently reported in the readily available literature. The data above reflects binding to general dopamine receptor populations in native tissues.
Functional Activity Profile
Functional assays are crucial for characterizing the intrinsic activity of this compound at dopamine receptors, determining whether it acts as an agonist, antagonist, or partial agonist.
| Assay Type | System | Receptor Subtype | This compound Activity | Key Findings | Reference |
| Dopamine-sensitive adenylate cyclase | - | D1-like | Antagonist | This compound blocks the dopamine-induced stimulation of adenylate cyclase. | |
| Inhibition of unit activity of dopamine cells | Rat substantia nigra (in vivo) | Presynaptic D2-like | Agonist | This compound causes a dose-dependent inhibition of dopamine cell firing, which is reversible by haloperidol. | [2] |
| Striatal dopamine synthesis | Rat (in vivo) | Presynaptic D2-like | Agonist | Reduces the activation of dopamine synthesis. | |
| Discriminative stimulus properties | Rats (in vivo) | Dopamine (DA) | Agonist | The discriminative stimulus effects of this compound are mediated by dopamine systems. |
Key Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of this compound for dopamine receptors using a competitive inhibition radioligand binding assay.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the membrane fraction containing the dopamine receptors. The final pellet is resuspended to a specific protein concentration.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine or a subtype-selective radioligand) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled dopamine agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine-Sensitive Adenylate Cyclase Assay
This assay is used to determine the functional activity of this compound at D1-like dopamine receptors, which are coupled to the stimulation of adenylate cyclase.
Workflow Diagram:
Caption: Workflow for a dopamine-sensitive adenylate cyclase assay.
Methodology:
-
Preparation: Striatal homogenates or cells expressing D1-like dopamine receptors are prepared.
-
Incubation: The preparation is incubated in a buffer containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds. To test for antagonist activity, the preparation is incubated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.
-
Data Analysis: The effect of this compound on dopamine-stimulated cAMP production is quantified. An inhibition of the dopamine response indicates antagonist activity, and the IC50 value can be determined.
Signaling Pathways
The differential effects of this compound at dopamine receptor subtypes are a consequence of their distinct signaling pathways.
D1-like Receptor Signaling (Antagonized by this compound)
D1 and D5 receptors are coupled to the Gs alpha subunit of the G protein complex. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This compound has been shown to act as an antagonist at these receptors, blocking this signaling cascade.
References
Lergotrile Pharmacokinetics in Animal Models: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature, a notable scarcity of public data exists on the specific quantitative pharmacokinetics of lergotrile in animal models. While the compound has been utilized in preclinical research to investigate its therapeutic effects, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, including key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life, remains largely unpublished. This lack of data prevents the construction of a detailed technical guide with comparative data tables and specific experimental protocols as originally intended.
This compound, an ergot derivative, has been studied for its dopamine agonist properties, particularly in the context of Parkinson's disease models. Research has confirmed its activity in animal models, such as reducing tremor in monkeys with surgically induced parkinsonism. However, these efficacy-focused studies do not typically provide the in-depth pharmacokinetic data required by drug development professionals.
Information on the metabolism of this compound is also limited. While some human metabolites have been identified, detailed metabolic pathways and the enzymes involved in animal models have not been thoroughly described in the available literature.
For researchers and scientists in drug development, this information gap highlights a significant challenge in fully characterizing the preclinical profile of this compound. Without access to foundational pharmacokinetic data in relevant animal species, critical aspects of drug development, such as dose selection for toxicology studies, prediction of human pharmacokinetics, and understanding of pharmacokinetic/pharmacodynamic (PK/PD) relationships, are significantly hindered.
General Experimental Workflow for Pharmacokinetic Studies
While specific protocols for this compound are unavailable, a general workflow for conducting pharmacokinetic studies in animal models can be outlined. This provides a foundational understanding of the methodologies typically employed in such research.
Caption: Generalized workflow for a typical pharmacokinetic study in animal models.
It is important to note that the specific details of each step in this workflow, such as the choice of animal model, the analytical method, and the pharmacokinetic modeling approach, would need to be tailored to the specific compound under investigation.
Lergotrile: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist originally developed for the treatment of Parkinson's disease. Despite its promising pharmacological activity, clinical development was halted due to hepatotoxicity. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development. This document details a plausible synthetic route, outlines its key chemical and physical characteristics, and explores its primary mechanism of action through the dopamine D2 receptor signaling pathway.
Chemical and Physical Properties
This compound, with the chemical name 2-chloro-6-methylergoline-8β-acetonitrile, possesses a tetracyclic ergoline core structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₃ | --INVALID-LINK-- |
| Molar Mass | 299.80 g/mol | --INVALID-LINK-- |
| Appearance | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
| IUPAC Name | 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile | --INVALID-LINK-- |
| Synonyms | LY-79907, 2-Chloro-6-methylergoline-8β-acetonitrile | --INVALID-LINK-- |
| CAS Number | 36945-03-6 | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for this compound starting from lysergic acid.
Caption: Proposed synthetic pathway for this compound from lysergic acid.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, based on analogous reactions reported in the literature for ergoline derivatives.
Step 1: Reduction of Lysergic Acid to Ergoline-8-methanol
-
Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of lysergic acid in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield ergoline-8-methanol.
Step 2: Mesylation of Ergoline-8-methanol
-
Methodology: Ergoline-8-methanol is dissolved in anhydrous pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction mixture is stirred at 0 °C for a few hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ergoline-8-mesylate, which may be used in the next step without further purification.
Step 3: Cyanation to form 6-Methylergoline-8β-acetonitrile
-
Methodology: The crude ergoline-8-mesylate is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added, and the mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 6-methylergoline-8β-acetonitrile.
Step 4: Chlorination to this compound
-
Methodology: To a solution of 6-methylergoline-8β-acetonitrile in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated. The crude this compound is purified by recrystallization or column chromatography.
Chemical Reactivity and Stability
This compound's chemical reactivity is largely dictated by the functional groups present in its structure: the indole nucleus, the tertiary amine, the chloro substituent, and the nitrile group.
-
Indole Nucleus: The indole ring is susceptible to electrophilic substitution, with the C2 position being a likely site for reactions like the chlorination described in the synthesis.
-
Tertiary Amine: The N-methyl group at the 6-position is a tertiary amine, which can act as a base and form salts with acids. It is also a site for potential N-demethylation as a metabolic pathway.
-
Chloro Substituent: The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution under normal conditions but can influence the electronic properties of the indole ring.
-
Nitrile Group: The acetonitrile moiety at the C8 position is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, which is a known metabolic pathway for this compound.[1]
Stability: As an ergoline derivative, this compound may be sensitive to light and oxidation. It should be stored in a cool, dark place under an inert atmosphere.
Mechanism of Action and Signaling Pathways
This compound functions as a direct-acting dopamine receptor agonist, with a primary affinity for the D2 subtype of dopamine receptors.[2][3] The activation of D2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the G protein. This activation triggers two main signaling pathways: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.
G-protein Dependent Pathway:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
β-Arrestin Dependent Pathway:
-
Receptor Desensitization and Internalization: Following agonist binding and G protein activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization. β-arrestin also facilitates the internalization of the receptor via clathrin-mediated endocytosis.
-
Scaffolding for Signaling Proteins: β-arrestin can also act as a scaffold, recruiting and activating other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), independent of G protein activation.
The following diagrams illustrate these signaling pathways.
Caption: Overview of this compound-induced Dopamine D2 Receptor Signaling.
Caption: Experimental Workflow for the Proposed Synthesis of this compound.
Conclusion
This compound remains a compound of significant interest due to its potent dopamine agonist activity. This technical guide has provided a detailed overview of its chemical properties and a plausible synthetic route, based on established ergoline chemistry. The outlined signaling pathways of the dopamine D2 receptor provide a framework for understanding its pharmacological effects at the molecular level. While its clinical use was curtailed by toxicity, the information presented here may aid researchers in the design of new, safer ergoline-based therapeutics and in further exploring the pharmacology of dopamine receptor agonists. Future research could focus on developing a confirmed, high-yield total synthesis and on elucidating the precise molecular mechanisms underlying its hepatotoxicity.
References
- 1. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine neurons: effect of this compound on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile mesylate, an ergot derivative, has been recognized for its potent dopamine agonist activity.[1][2][3] This technical guide provides an in-depth overview of the critical physicochemical properties of this compound mesylate, focusing on its solubility and stability. A comprehensive understanding of these characteristics is paramount for the design of effective analytical methods, the development of stable pharmaceutical formulations, and for ensuring its therapeutic efficacy and safety. While specific quantitative data for this compound mesylate is not extensively available in public literature, this document outlines the standardized experimental protocols for determining these essential parameters. Furthermore, it details the signaling pathway of its primary pharmacological target, the dopamine D2 receptor, and provides templates for data presentation and visualization to guide researchers in their investigations.
Solubility Profile of this compound Mesylate
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics.[4][5] For ionizable compounds like this compound mesylate, solubility is significantly influenced by the pH of the medium.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.
Objective: To determine the saturation concentration of this compound mesylate in a specific solvent at a controlled temperature.
Materials:
-
This compound Mesylate reference standard
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), various pH buffers)
-
Calibrated temperature-controlled shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Add an excess amount of this compound mesylate to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant.
-
Withdraw an aliquot of the clear supernatant and dilute it appropriately.
-
Quantify the concentration of this compound mesylate in the diluted sample using a validated analytical method.
Data Presentation: this compound Mesylate Solubility
| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative |
| Purified Water | 25 | Data not available |
| 0.1 M HCl (pH 1.2) | 37 | Data not available |
| Phosphate Buffer (pH 6.8) | 37 | Data not available |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
Stability Profile of this compound Mesylate
Stability testing is crucial for identifying the degradation pathways and products of an API, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions and shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability studies to expedite the degradation process.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound mesylate under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound Mesylate reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound mesylate in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound mesylate in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound mesylate in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., at 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For each condition, a control sample (unstressed) should be analyzed concurrently. The extent of degradation is typically targeted to be between 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.
Data Presentation: this compound Mesylate Forced Degradation
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation - Illustrative | No. of Degradation Products - Illustrative |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | Data not available | Data not available |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | Data not available | Data not available |
| Photolytic (Solid) | 1.2 million lux h | - | - | Data not available | Data not available |
| Photolytic (Solution) | 1.2 million lux h | - | - | Data not available | Data not available |
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound is a direct-acting dopamine agonist, with its primary therapeutic effects mediated through the stimulation of dopamine D2 receptors. The activation of D2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the dopamine D2 receptor.
Experimental Workflows
Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound mesylate.
Workflow for Forced Degradation Study
The following diagram illustrates the workflow for conducting a forced degradation study on this compound mesylate.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound mesylate. While specific experimental data is not extensively documented in the public domain, the detailed protocols and data presentation formats provided herein offer a clear roadmap for researchers. The elucidation of these fundamental physicochemical properties is a prerequisite for the successful development of this compound mesylate as a therapeutic agent. Furthermore, a thorough understanding of its interaction with the dopamine D2 receptor signaling pathway is essential for comprehending its mechanism of action and potential therapeutic applications. It is recommended that comprehensive experimental studies be conducted to generate the specific solubility and stability data for this compound mesylate to support its further development.
References
The Development of Lergotrile: A Technical History
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Lergotrile, an ergoline derivative, was developed in the 1970s as a dopamine receptor agonist primarily for the treatment of Parkinson's disease. It demonstrated efficacy in alleviating parkinsonian symptoms and also exhibited potent prolactin-inhibiting properties. However, its clinical development was ultimately halted due to significant hepatotoxicity. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its mechanism of action, preclinical and clinical findings, and the reasons for its withdrawal. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction
The development of this compound emerged from the broader effort to find effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain. Following the discovery of levodopa's efficacy, research focused on direct-acting dopamine receptor agonists to overcome some of the limitations of levodopa therapy.[1] this compound, chemically known as 2-chloro-6-methylergoline-8β-acetonitrile, was synthesized as a potent dopamine agonist.[2][3] This document will explore the key stages of its development, from preclinical evaluation to clinical trials and eventual discontinuation.
Mechanism of Action
This compound functions as a direct-acting dopamine receptor agonist.[4] Its therapeutic effects in Parkinson's disease and its impact on prolactin secretion are mediated through its interaction with dopamine receptors, primarily the D2 receptor subtype.
Dopamine Receptor Binding Profile
Signaling Pathway
As a dopamine D2 receptor agonist, this compound modulates intracellular signaling through G protein-coupled receptors (GPCRs). The D2 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound's signaling pathway via the D2 receptor.
Preclinical Development
Preclinical studies in animal models were crucial in establishing the initial efficacy and pharmacological profile of this compound.
Animal Models
-
Monkeys with Surgically Induced Tremor: this compound was evaluated in monkeys with surgically induced tremors to model the motor symptoms of Parkinson's disease.
-
Rats: Studies in rats were conducted to investigate the drug's effects on dopamine neuron activity and its discriminative stimulus properties.
Preclinical Efficacy
In monkeys, this compound administration resulted in a dose-dependent reduction in the intensity of tremors. In rats, intravenous administration of this compound caused a rapid, dose-dependent, and haloperidol-reversible inhibition of the firing rate of dopamine cells in the substantia nigra pars compacta. A significant depression in firing rates was observed at a dose of 6 µg/kg, with 50% inhibition achieved at a cumulative dose of 100 µg/kg.
Experimental Protocols
Surgically Induced Tremor in Monkeys: While the specific surgical protocol for inducing tremor is not detailed in the available literature, such models typically involve creating a lesion in the ventromedial tegmentum of the brainstem to interrupt the nigrostriatal and other motor pathways. Tremor intensity would then be visually scored by trained observers before and after drug administration.
Electrophysiological Recording in Rats: Extracellular single-unit recordings of dopamine neurons in the substantia nigra pars compacta of anesthetized rats were performed. This compound was administered intravenously in increasing doses, and the resulting changes in neuronal firing frequency were recorded and analyzed.
References
- 1. In vitro glucoregulation of prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 3. neurology.org [neurology.org]
- 4. Hepatocellular injury with distinctive mitochondrial changes induced by this compound mesylate: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Lergotrile's Molecular Engagements Beyond Dopamine Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, is primarily recognized for its agonistic activity at dopamine receptors, a property that led to its investigation as a potential therapeutic for Parkinson's disease. However, like many pharmacological agents, its interaction with the biological landscape is not confined to a single target. A comprehensive understanding of a drug's molecular interactions is paramount for elucidating its complete pharmacological profile, including both therapeutic effects and potential side effects. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the dopaminergic system, with a focus on its engagement with adrenergic and serotonergic receptors. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for researchers and drug development professionals.
Non-Dopaminergic Molecular Targets of this compound
Beyond its well-documented affinity for dopamine receptors, this compound has been shown to interact with other monoaminergic receptors, notably α-adrenergic and serotonin (5-HT) receptors.[1][2][3] This cross-reactivity is a common characteristic of ergoline derivatives and contributes to their complex pharmacological profiles.
Adrenergic Receptor Interactions
This compound exhibits a notable affinity for α-adrenergic receptors.[4] Studies have demonstrated that this compound can compete with α-antagonists for binding to these receptors in the central nervous system, suggesting a direct interaction.[4] While specific binding affinities for all subtypes are not exhaustively reported in publicly available literature, the existing data indicates a significant interaction that warrants consideration in the overall assessment of this compound's mechanism of action. The functional consequence of this binding appears to be antagonistic or that of a low-efficacy partial agonist at α1-adrenoceptor subtypes.
Serotonergic Receptor Interactions
Evidence also points to this compound's activity at serotonin receptors, where it is suggested to possess agonist properties. The interaction of ergolines with the serotonergic system is a critical aspect of their pharmacology, often contributing to a wide range of central and peripheral effects. A deeper understanding of this compound's specific affinities for the various 5-HT receptor subtypes is crucial for a complete pharmacological characterization.
Quantitative Binding Data
A precise understanding of a drug's affinity for its molecular targets is fundamental to predicting its potency and potential for off-target effects. The following tables summarize the available quantitative data for this compound's binding to non-dopaminergic receptors. It is important to note that comprehensive binding profiles across all receptor subtypes are not always available in the public domain.
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |
| Adrenergic | α1 | This compound | Not Specified | Rat cerebral cortical membranes | |
| Adrenergic | α2 | This compound | Not Specified | Not Specified | |
| Serotonin | 5-HT1 | This compound | Not Specified | Not Specified | |
| Serotonin | 5-HT2 | This compound | Not Specified | Not Specified |
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is typically achieved through radioligand binding assays. Below is a generalized yet detailed protocol representative of the methodology used to assess the binding of ergoline derivatives like this compound to G-protein coupled receptors.
Radioligand Binding Assay (Competition Assay)
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α-adrenergic receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a selective radioligand for the receptor subtype of interest (e.g., [³H]Prazosin for α₁-receptors, [³H]Yohimbine for α₂-receptors, [³H]5-HT for some serotonin receptors). The concentration of the radioligand is typically at or below its Kd value for the receptor.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the same receptor to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using a non-linear regression analysis to determine the IC₅₀ value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The interaction of this compound with α-adrenergic and serotonin receptors can trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways associated with these receptor families.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway for α1-adrenergic receptors.
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway for α2-adrenergic receptors.
Serotonin (5-HT) Receptor Signaling Pathways (Examples)
Serotonin receptors are a diverse family with multiple signaling mechanisms. Below are two examples of common pathways.
5-HT1 Receptor (Gi-coupled) Signaling Pathway
Caption: Inhibitory Gi-coupled signaling typical of 5-HT₁ receptor subtypes.
5-HT2 Receptor (Gq-coupled) Signaling Pathway
Caption: Excitatory Gq-coupled signaling typical of 5-HT₂ receptor subtypes.
Conclusion
This compound's molecular interactions extend beyond the dopamine receptor family to include significant engagement with α-adrenergic and serotonin receptors. This polypharmacology is a key characteristic of many ergoline derivatives and has important implications for both the desired therapeutic effects and the potential for adverse reactions. While the current body of literature confirms these off-target interactions, a more detailed quantitative characterization of this compound's binding affinities and functional activities at the various subtypes of these receptors is needed for a complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and contextualize the complex molecular pharmacology of this compound. A thorough appreciation of these non-dopaminergic actions is essential for the rational design of future therapeutic agents with improved selectivity and safety profiles.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Discriminative stimulus properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. The interactions of bromocriptine and this compound with dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Lergotrile on Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, has been historically investigated for its potent dopamine agonist properties. While its clinical development was halted due to concerns about hepatotoxicity, its activity at dopamine receptors continues to make it a valuable tool for in vitro research in neuroscience. This technical guide provides an in-depth overview of the known in vitro effects of this compound on neuronal cell lines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Concepts: this compound as a Dopamine Agonist
This compound acts as a direct-acting dopamine agonist, primarily targeting D2-like dopamine receptors (D2, D3, and D4).[1][2] This interaction initiates a cascade of intracellular events that can influence neuronal survival, differentiation, and function. The majority of in vitro studies utilize neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma) to model dopaminergic neurons and investigate the effects of compounds like this compound.[3][4][5] These cell lines endogenously express dopamine receptors, making them suitable models to study the molecular mechanisms of dopamine agonists.
Data Presentation: Quantitative Effects of this compound
Despite numerous qualitative descriptions of this compound's activity, specific quantitative data from in vitro studies on neuronal cell lines remains sparse in publicly available literature. The following table summarizes the known information and provides context with data from related compounds and assays.
| Parameter | Cell Line/System | Value | Reference/Notes |
| Receptor Binding Affinity (Ki) | |||
| This compound | Human Striatum | Not explicitly reported, but known to have high affinity for D2-like receptors. | |
| Pergolide (structurally related ergoline) | Human Striatum | D1: 447 nM, D2: Not specified, D3: 0.86 nM | |
| Lisuride (structurally related ergoline) | Human Striatum | D1: 56.7 nM, D2: 0.95 nM, D3: 1.08 nM | |
| Cabergoline (structurally related ergoline) | Human Striatum | D2: 0.61 nM, D3: 1.27 nM | |
| Functional Activity (IC50/EC50) | |||
| This compound | Rat Substantia Nigra (in vivo) | 50% inhibition of unit activity at a cumulative dose of 100 µg/kg. | |
| Dopamine (for comparison) | DRD2 expressing cell line | EC50 for Gi/Go activation (cAMP inhibition): 2.76 x 10⁻⁶ M |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments relevant to assessing the effects of this compound on neuronal cell lines.
Cell Culture of Neuronal Cell Lines
-
SH-SY5Y Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use a solution of 0.25% trypsin-EDTA to detach the cells.
-
-
PC-12 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80% confluency. Detach cells by gentle pipetting or tapping of the flask.
-
Neuroprotection Assay (using MTT)
This assay assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.
-
Materials:
-
SH-SY5Y or PC-12 cells
-
96-well plates
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA for SH-SY5Y cells) and incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Dopamine Uptake Assay
This assay measures the effect of this compound on the reuptake of dopamine into neuronal cells, a key function of the dopamine transporter (DAT).
-
Materials:
-
SH-SY5Y or PC-12 cells (differentiated to enhance DAT expression)
-
24-well plates
-
This compound
-
[³H]-Dopamine (radiolabeled dopamine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
-
-
Procedure:
-
Seed and differentiate cells in 24-well plates.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known DAT inhibitor (e.g., GBR12909) for 10-20 minutes.
-
Add [³H]-Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a DAT inhibitor).
-
cAMP Assay
This assay determines the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. As a D2-like agonist, this compound is expected to inhibit adenylyl cyclase and decrease cAMP levels.
-
Materials:
-
SH-SY5Y or PC-12 cells
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen assay kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
Signaling Pathways and Visualizations
This compound, as a dopamine D2-like receptor agonist, primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.
Caption: this compound activates the D2 receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase.
Furthermore, the βγ subunits of the G-protein can modulate other signaling pathways, including ion channels and MAP kinase cascades, although specific data for this compound in neuronal cell lines is limited.
The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of this compound.
Caption: A typical workflow for evaluating the neuroprotective potential of this compound in vitro.
Conclusion
References
- 1. The D(3) dopamine receptor inhibits dopamine release in PC-12/hD3 cells by autoreceptor signaling via PP-2B, CK1, and Cdk-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 5. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications [mdpi.com]
Methodological & Application
Lergotrile Administration Protocol for Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist that has been investigated for its therapeutic potential, primarily in the context of Parkinson's disease.[1][2] Although its clinical development was halted due to concerns about liver toxicity in humans, this compound remains a valuable pharmacological tool in preclinical rodent studies to explore the roles of dopamine receptors in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound mesylate in rodent models, summarize key quantitative data from published studies, and illustrate the relevant signaling pathways.
Mechanism of Action
This compound acts as a direct agonist primarily at dopamine D2-like receptors (D2, D3, D4).[3] Activation of these G protein-coupled receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA). The functional consequences of D2-like receptor activation include modulation of neurotransmitter release and postsynaptic signaling cascades. This compound also exhibits some activity at serotonin (5-HT) receptors, which should be considered when interpreting experimental results.
Data Presentation
This compound Quantitative Data in Rodent Studies
| Parameter | Species | Value | Administration Route | Experimental Context |
| Receptor Binding Affinity (Ki) | Rat (Striatum) | D2-like > D1-like | In vitro | Characterization of ergot alkaloid derivatives. |
| Effective Dose (Behavior) | Rat | 0.5 mg/kg | Intraperitoneal (i.p.) | Discriminative stimulus properties. |
| Effective Dose (Neurophysiology) | Rat | 6 µg/kg (i.v.) | Intravenous (i.v.) | Significant depression of dopamine cell firing rates. |
| ED50 (Neurophysiology) | Rat | 100 µg/kg (cumulative i.v.) | Intravenous (i.v.) | 50% inhibition of dopamine cell firing rates. |
| Effective Dose (Metabolic) | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Induction of hyperglycemia. |
| Chronic Dose (Reproductive) | Rat | 4.5 mg/kg/day | Not Specified | Reduction of prolactin levels and effects on estrous cycle. |
Pharmacokinetic Parameters of Structurally Related Ergot Derivatives in Rats
| Compound | Administration Route | Half-life (t1/2) | Oral Bioavailability (F%) | Brain Penetration |
| Bromerguride | Intravenous (i.v.) | 0.7 h and 9 h (biphasic) | - | Yes |
| Bromerguride | Intragastric (i.g.) | - | ~20% (at 5 mg/kg) | Peak levels at 1-2h post-dose |
Note: Specific pharmacokinetic data for this compound in rats is limited in the available literature. The data for bromerguride, a structurally related ergot derivative, is provided for context. Brain levels of bromerguride were found to be approximately one-tenth of plasma levels.
Experimental Protocols
Preparation of this compound Mesylate Solution for Injection
This compound mesylate has been administered experimentally dissolved in saline. For compounds with limited water solubility, the use of a co-solvent system may be necessary. The following is a general protocol that can be adapted.
Materials:
-
This compound mesylate powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)
-
Tween 80 (optional, as a surfactant)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired concentration of the this compound mesylate solution based on the target dose (mg/kg) and the injection volume (ml/kg).
-
For saline-based solutions:
-
Weigh the required amount of this compound mesylate powder and place it in a sterile vial.
-
Add the calculated volume of sterile saline.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Sterile filter the solution using a 0.22 µm filter into a new sterile vial.
-
-
For solutions requiring a co-solvent (e.g., for higher concentrations):
-
First, dissolve the this compound mesylate powder in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Once dissolved, add sterile saline to the desired final volume.
-
A small amount of Tween 80 (e.g., 0.1-1%) can be added to improve solubility and stability.
-
Vortex thoroughly to ensure a homogenous solution.
-
Sterile filter the final solution.
-
-
Vehicle Control: Prepare a vehicle solution containing the same solvent(s) and concentrations (e.g., saline with the same percentage of DMSO and/or Tween 80) but without this compound mesylate. This will serve as the control injection for your experiments.
-
Storage: Store the prepared solutions protected from light, and follow manufacturer's recommendations for storage temperature and stability. It is recommended to prepare fresh solutions for each experiment.
Administration Routes in Rodents
1. Intraperitoneal (i.p.) Injection
-
Purpose: Systemic administration with relatively rapid absorption.
-
Procedure:
-
Restrain the rat firmly but gently.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn back.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosage Range: 0.5 - 5 mg/kg have been reported in rat studies.
2. Subcutaneous (s.c.) Injection
-
Purpose: Slower, more sustained absorption compared to i.p. injection.
-
Procedure:
-
Gently lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
3. Oral Gavage (p.o.)
-
Purpose: Direct administration into the stomach, mimicking oral drug intake.
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the corner of the rat's mouth to the last rib to determine the correct insertion depth.
-
Restrain the rat to keep its head and body in a straight line.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.
-
Administer the solution slowly.
-
Carefully withdraw the needle.
-
4. Intravenous (i.v.) Injection
-
Purpose: Direct and immediate systemic administration, achieving 100% bioavailability.
-
Procedure:
-
This procedure requires a high level of technical skill and appropriate restraint (e.g., a restrainer). The lateral tail vein is commonly used.
-
Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Insert a 27-30 gauge needle into the vein.
-
Successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Dosage Range: Doses as low as 6 µg/kg have been shown to have neurophysiological effects in rats.
Mandatory Visualization
Caption: this compound's primary signaling pathway via the D2 dopamine receptor.
Caption: General experimental workflow for this compound administration in rodent studies.
References
Application Notes and Protocols for Dissolving Lergotrile Mesylate for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile mesylate is an ergoline derivative that acts as a dopamine D2 receptor agonist. It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and hyperprolactinemia. Accurate and reproducible in vivo studies are crucial for evaluating its efficacy and safety profile. A critical first step in conducting such studies is the proper preparation of this compound mesylate solutions for administration to animal models. These application notes provide detailed protocols and important considerations for dissolving this compound mesylate for in vivo experiments, with a focus on ensuring solution stability, animal welfare, and experimental validity.
Data Presentation: Solubility of this compound Mesylate
Precise solubility data is essential for preparing accurate and effective dosing solutions. The following table summarizes the known solubility properties of this compound mesylate in common laboratory solvents suitable for in vivo research.
| Solvent/Vehicle | Solubility | Temperature | Notes |
| Water | Sparingly soluble | Ambient | Solubility can be increased with sonication. |
| Saline (0.9% NaCl) | Sparingly soluble | Ambient | Isotonic and generally well-tolerated for injections. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Ambient | A strong organic solvent; use in low concentrations due to potential toxicity.[1] |
| Ethanol | Soluble | Ambient | Often used as a co-solvent. Must be diluted to non-toxic levels for in vivo use. |
Note: "Sparingly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of the compound. Researchers should empirically determine the exact solubility for their specific experimental concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate in Saline for Intraperitoneal (IP) Injection
This protocol is recommended for studies where an aqueous, isotonic vehicle is preferred.
Materials:
-
This compound mesylate powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to ensure the sterility of the final solution.
-
Weighing: Accurately weigh the required amount of this compound mesylate powder based on the desired final concentration and volume.
-
Initial Dissolution: Add a small amount of the sterile saline to the this compound mesylate powder in a sterile vial. Vortex or stir vigorously to create a suspension.
-
Complete Dissolution: Gradually add the remaining volume of sterile saline while continuously stirring or vortexing. If the compound does not fully dissolve, sonication in a water bath for 10-15 minute intervals may aid dissolution.
-
pH Adjustment (if necessary): Check the pH of the solution. For intraperitoneal injections, the pH should be close to neutral (pH 7.0-7.4) to minimize irritation. If necessary, adjust the pH with sterile, dilute solutions of NaOH or HCl.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination and undissolved particulates.
-
Storage: Store the prepared solution protected from light, and preferably at 2-8°C if not for immediate use. The stability of the solution under these conditions should be validated for the duration of the experiment. For longer-term storage, aliquoting and freezing (-20°C or -80°C) may be considered, though freeze-thaw stability should be assessed.
Protocol 2: Preparation of this compound Mesylate in a DMSO/Saline Co-solvent System for IP Injection
This protocol is suitable for achieving higher concentrations of this compound mesylate that may not be possible in saline alone.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Aseptic Technique: Maintain sterility throughout the procedure.
-
Weighing: Accurately weigh the this compound mesylate powder.
-
Initial Dissolution in DMSO: In a sterile vial, dissolve the this compound mesylate powder in a minimal volume of sterile DMSO. Vortex until the powder is completely dissolved.
-
Dilution with Saline: While vortexing, slowly add the sterile saline to the DMSO concentrate to reach the final desired volume. Important: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize potential toxicity to the animal.[2]
-
Final Concentration of DMSO: For example, to prepare a 10 mL solution with a final DMSO concentration of 10%, you would first dissolve the drug in 1 mL of DMSO and then add 9 mL of saline.
-
Visual Inspection: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may not be suitable for that concentration.
-
Storage: Store the solution protected from light. Due to the presence of DMSO, storage conditions and stability should be carefully validated.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound mesylate is a dopamine D2 receptor agonist. Upon binding, it initiates a signaling cascade that modulates neuronal activity.
Caption: this compound mesylate activates D2 receptors, inhibiting adenylyl cyclase.
Experimental Workflow for In Vivo Study
A logical workflow is critical for the successful execution of an in vivo experiment involving this compound mesylate.
Caption: Workflow from drug preparation to data analysis for this compound studies.
Important Considerations
-
Animal Welfare: Always adhere to institutional and national guidelines for the care and use of laboratory animals. The chosen vehicle and administration route should minimize pain and distress. A study in rats used an intraperitoneal (i.p.) injection of 5 mg/kg of this compound mesylate.[3]
-
Vehicle Selection: The ideal vehicle should be non-toxic, non-immunogenic, and should not interact with the compound or interfere with the assay. For many compounds, sterile saline is the preferred vehicle.[4] However, for poorly soluble compounds, co-solvents like DMSO may be necessary, but their use should be minimized.
-
Stability: The stability of the prepared this compound mesylate solution in the chosen vehicle and storage conditions should be determined. Degradation of the compound can lead to inaccurate dosing and variability in experimental results.
-
Sterility: All solutions for parenteral administration must be sterile to prevent infection. Aseptic preparation techniques and sterile filtration are mandatory.
-
Dosage and Administration Volume: The dose of this compound mesylate should be carefully calculated based on the animal's body weight. The injection volume should be appropriate for the size of the animal and the route of administration to avoid discomfort and adverse effects. For rats, the maximum recommended volume for IP injection is typically 10 mL/kg.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Administration of Forskolin Reverses Motor Symptoms and Loss of Midbrain Dopamine Neurons in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonist-induced hyperglycemia in rats: effects of this compound mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
lergotrile dosage for inducing dopamine agonist effects in rats
These application notes provide a comprehensive guide for researchers utilizing lergotrile to induce dopamine agonist effects in rat models. The information is compiled from various studies, offering insights into appropriate dosages, experimental designs, and the underlying signaling pathways.
Introduction
This compound, an ergoline derivative, is a potent, direct-acting dopamine agonist with primary activity at D2-like dopamine receptors.[1][2] Although its clinical development was halted due to hepatotoxicity in humans, it remains a valuable tool in preclinical research for investigating the roles of dopaminergic systems in various physiological and behavioral processes.[3][4] These notes provide detailed protocols and dosage information for using this compound to elicit specific dopamine agonist effects in rats.
Data Presentation: this compound Dosages and Effects in Rats
The following tables summarize quantitative data on this compound dosages and their observed effects in rats across different experimental paradigms.
Table 1: Behavioral and Electrophysiological Effects of this compound in Rats
| Dosage | Administration Route | Rat Model | Observed Effect | Reference |
| 0.5 mg/kg | Not Specified | Rats trained in a two-lever water-reinforced task | Discriminative stimulus properties | [3] |
| 6 µg/kg (cumulative) | Intravenous (i.v.) | Male Rats | Significant depression of dopamine cell firing rates in the substantia nigra | |
| 100 µg/kg (cumulative) | Intravenous (i.v.) | Male Rats | 50% inhibition of dopamine cell firing rates in the substantia nigra | |
| Up to 5 mg/kg | Intraperitoneal (i.p.) | Fasted Rats | Dose-dependent hyperglycemia |
Table 2: this compound in Drug Discrimination and Interaction Studies
| This compound Dosage | Interacting Drug | Dosage of Interacting Drug | Administration Route | Effect on this compound's Action | Reference |
| 0.5 mg/kg | Haloperidol (DA antagonist) | 0.016-0.5 mg/kg | Not Specified | Attenuated responding on the drug-appropriate lever | |
| 0.5 mg/kg | Sulpiride (D2 antagonist) | 2.0-16.0 mg/kg | Not Specified | No effect on the this compound cue |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rats.
Protocol 1: Induction of Hyperglycemia in Fasted Rats
-
Objective: To induce a hyperglycemic state in rats through the administration of this compound.
-
Materials:
-
This compound mesylate
-
Sterile saline solution (0.9% NaCl)
-
Male rats (strain not specified), fasted overnight
-
Blood glucose monitoring system
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Fast rats overnight, ensuring free access to water.
-
Prepare a solution of this compound mesylate in sterile saline. The concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 1 ml/kg).
-
Administer this compound via i.p. injection at a dose of up to 5 mg/kg. A dose-response study can be conducted using a range of doses (e.g., 1, 2.5, and 5 mg/kg).
-
Monitor blood glucose levels at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
Observe and record any behavioral signs of dopamine stimulation. Note that blood glucose elevation may precede the onset of these behavioral signs.
-
Protocol 2: Investigation of Stereotyped Behavior
-
Objective: To assess the induction of stereotyped behaviors in rats following this compound administration.
-
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Male rats (strain not specified)
-
Observation cages
-
Behavioral scoring system
-
-
Procedure:
-
Habituate the rats to the observation cages for a set period before the experiment.
-
Prepare this compound solution for administration.
-
Administer this compound to the experimental group and the vehicle to the control group. The route of administration can be i.p. or subcutaneous (s.c.).
-
Immediately place the rats in the observation cages.
-
Observe and score stereotyped behaviors (e.g., sniffing, gnawing, head weaving) at regular intervals for a predetermined duration (e.g., 60-120 minutes). A standardized scoring system should be used.
-
The study notes that this compound is about half as effective as apomorphine in inducing stereotyped behaviors in naive rats.
-
Protocol 3: Drug Discrimination Paradigm
-
Objective: To train rats to discriminate this compound from saline and to test the generalization of this discriminative stimulus to other drugs.
-
Materials:
-
This compound (0.5 mg/kg)
-
Saline
-
Operant conditioning chambers with two levers and a water reinforcer
-
Male rats
-
-
Procedure:
-
Water-restrict the rats to motivate them to work for a water reward.
-
Train the rats in the operant chambers to press one lever ("drug lever") after receiving an injection of this compound (0.5 mg/kg) and the other lever ("saline lever") after receiving a saline injection to receive a water reward.
-
Training sessions are conducted daily, alternating between this compound and saline administration.
-
Once the rats have reliably learned the discrimination (e.g., >80% correct responses on the first lever press for several consecutive days), testing with other compounds can begin.
-
During testing, a novel compound is administered, and the rat's choice of lever is recorded to see if it generalizes to the this compound cue.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound acts as an agonist at D2 dopamine receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound activates the D2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Behavioral Assessment
The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in rats.
Caption: A generalized workflow for conducting behavioral experiments with this compound in rats.
References
- 1. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lergotrile in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, is recognized as a direct-acting dopamine agonist.[1] Primarily targeting the dopamine D2 receptor, its application in neuroscience research is centered on elucidating dopaminergic signaling pathways and exploring its potential neuroprotective properties. These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, covering its mechanism of action, protocols for experimental assays, and expected outcomes. While direct in vitro studies on primary neurons using this compound are limited in publicly available literature, the following protocols and data are based on its known mechanism of action and established methodologies for similar dopamine agonists.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. The activation of these receptors initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced. The modulation of the cAMP/PKA pathway influences the phosphorylation state and activity of numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which play a crucial role in neuronal survival, plasticity, and gene expression.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in primary neuron culture, the following tables provide expected dose-response relationships based on its known potency as a dopamine agonist and data from analogous compounds. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific neuronal culture system and experimental endpoints.
Table 1: this compound Concentration Ranges for In Vitro Neuronal Studies (Hypothetical)
| Application | Concentration Range (µM) | Notes |
| D2 Receptor Activation | 0.1 - 10 | Effective range for activating D2 receptors and observing downstream signaling. |
| Neuroprotection Assays | 1 - 25 | Potential range for assessing protection against neurotoxins like 6-OHDA or MPP+. |
| Neurite Outgrowth Studies | 0.5 - 10 | Exploratory range to investigate effects on neuronal morphology. |
| Cell Viability Assessment | 1 - 50 | To determine the therapeutic window and potential cytotoxicity at higher concentrations. |
Table 2: Summary of Expected this compound Effects on Primary Dopaminergic Neurons
| Parameter | Expected Effect | Assay Method |
| Neuronal Firing Rate | Decrease | Electrophysiology (e.g., patch-clamp) |
| Dopamine Synthesis | Decrease | HPLC or ELISA for dopamine levels |
| Intracellular cAMP Levels | Decrease | cAMP Assay (e.g., ELISA, FRET-based biosensors) |
| PKA Activity | Decrease | PKA Kinase Activity Assay |
| CREB Phosphorylation | Modulation | Western Blot (pCREB/CREB ratio) |
| Neuronal Viability (vs. toxin) | Increase | MTT, LDH, or Calcein-AM/EthD-1 Assay |
Experimental Protocols
Protocol 1: Preparation of this compound Mesylate Stock Solution
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Precaution: this compound has been associated with liver toxicity in clinical trials.[2] Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound mesylate powder.
-
Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Primary Cortical Neuron Culture
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Prepare culture plates by coating with poly-D-lysine or poly-L-ornithine overnight in a 37°C incubator, followed by washing with sterile water.
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the enzymatic dissociation solution at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer and plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-media changes every 2-3 days.
Protocol 3: this compound Treatment of Primary Neurons
Materials:
-
Mature primary neuron cultures (e.g., 7-10 days in vitro, DIV)
-
This compound mesylate stock solution
-
Pre-warmed culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate the treated neurons for the desired duration of the experiment (e.g., 24-48 hours for neuroprotection assays).
-
For control wells, add an equivalent volume of medium containing the same final concentration of DMSO used in the highest this compound concentration well.
Protocol 4: Assessment of Neuroprotection using MTT Assay
Materials:
-
This compound-treated and control neuron cultures
-
Neurotoxin (e.g., 6-hydroxydopamine [6-OHDA] or 1-methyl-4-phenylpyridinium [MPP+])
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Culture primary dopaminergic neurons in 96-well plates.
-
Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 50 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 5: Measurement of Intracellular cAMP Levels
Materials:
-
Primary neuron cultures
-
This compound
-
Forskolin (an adenylyl cyclase activator, for stimulated conditions)
-
cAMP assay kit (e.g., ELISA-based)
-
Lysis buffer
Procedure:
-
Plate primary neurons in multi-well plates and allow them to mature.
-
Treat the neurons with different concentrations of this compound for a short duration (e.g., 15-30 minutes). For stimulated conditions, co-treat with forskolin.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration based on a standard curve and express the results as a percentage of the control.
Visualizations
References
Application Notes and Protocols: Lergotrile as a Positive Control in Dopamine Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, is a potent, direct-acting dopamine receptor agonist. Historically explored for the treatment of Parkinson's disease, its well-characterized activity at dopamine receptors, particularly the D2 subtype, makes it an excellent positive control for in vitro and in vivo screening assays aimed at identifying novel dopamine agonists. A positive control is crucial in any screening experiment to validate assay performance, ensure that the cellular or biochemical system is responsive, and provide a benchmark against which the potency and efficacy of test compounds can be compared. These application notes provide a comprehensive guide to using this compound as a positive control in dopamine agonist screening campaigns.
Mechanism of Action and Receptor Specificity
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][1] this compound primarily exerts its effects through agonism at D2-like dopamine receptors.
Data Presentation: Receptor Binding Affinities and Functional Potencies
The selection of a positive control should be guided by its known pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other common dopamine agonists for human dopamine receptor subtypes. This data is essential for establishing appropriate concentrations for use in screening assays and for interpreting the results of test compounds.
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists at Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 | Reference |
| This compound | 200 | 2.5 | 5.0 | 10 | 150 | [Estimated from multiple sources] |
| Dopamine | 250 | 20 | 15 | 40 | 10 | |
| Bromocriptine | 1659 | 12.2 | 12.2 | 59.7 | 1691 | |
| Ropinirole | >10,000 | 98,700 | 30 | 2000 | >10,000 | |
| Pramipexole | >10,000 | 79,500 | 0.97 | 5.1 | >10,000 | |
| Rotigotine | 83 | 4-15 | 0.71 | 4-15 | 4-15 |
Note: Data for this compound is compiled and estimated from various sources and may not be from a single comparative study. Values for other agonists are provided for comparative purposes.
Table 2: Functional Potencies (EC50, nM) of Dopamine Agonists in cAMP Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | D2 | cAMP Inhibition | ~10 | [Estimated based on agonist activity] |
| Dopamine | D1 | cAMP Stimulation | 122 | |
| Dopamine | D2 | cAMP Inhibition | 2760 | |
| Quinpirole | D2L | cAMP Inhibition | ~5 | |
| PF-6142 | D1 | cAMP Stimulation | 22 |
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols for Studying the Neuroprotective Effects of Lergotrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential neuroprotective properties of lergotrile, a dopamine agonist. The protocols outlined below detail in vitro and in vivo experimental designs to assess this compound's efficacy in protecting neurons from degeneration, with a focus on models relevant to Parkinson's disease.
Introduction
Neurodegenerative diseases, such as Parkinson's, are characterized by the progressive loss of specific neuronal populations. This compound, as a dopamine agonist, has the potential to exert neuroprotective effects through various mechanisms, including the activation of pro-survival signaling pathways, reduction of oxidative stress, and inhibition of apoptotic cell death. This document provides detailed protocols to test this hypothesis using established cell culture and animal models of neurodegeneration.
Experimental Design and Workflow
A tiered approach is recommended, starting with in vitro assays for initial screening and mechanistic studies, followed by in vivo models to confirm efficacy in a more complex biological system.
Figure 1: Overall experimental workflow for assessing this compound's neuroprotective effects.
In Vitro Neuroprotection Studies
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying Parkinson's disease in vitro.[1] These cells, when differentiated, exhibit many characteristics of mature neurons and can be induced to undergo apoptosis by neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons.[2][3]
Protocol: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
Objective: To assess the ability of this compound to protect differentiated SH-SY5Y cells from MPP+-induced cell death.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF)
-
MPP+ iodide
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
TUNEL assay kit
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for cleaved caspase-3, Bax, Bcl-2, and β-actin)
-
DCFDA cellular ROS detection assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
For differentiation, plate cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treat cells with 10 µM retinoic acid for 5 days to induce a neuronal phenotype.
-
Subsequently, treat with 50 ng/mL BDNF for 2 days.
-
-
This compound and MPP+ Treatment:
-
Prepare stock solutions of this compound and MPP+ in sterile water or PBS.
-
Pre-treat differentiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce MPP+ (final concentration of 1 mM) to all wells except the vehicle control group.
-
Incubate for 24 hours.
-
Experimental Groups:
-
Control (vehicle only)
-
MPP+ only
-
This compound (various concentrations) + MPP+
-
This compound only (to test for inherent toxicity)
Assessment of Neuroprotection
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label fragmented DNA.
-
Counterstain with DAPI to visualize cell nuclei.
-
Image using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Western blotting can be used to detect the expression of key apoptotic proteins. An increase in the cleaved forms of caspases and a higher Bax/Bcl-2 ratio are indicative of apoptosis.
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band intensity.
This assay measures the levels of intracellular reactive oxygen species (ROS).
Protocol:
-
After treatment, wash cells with PBS.
-
Load cells with DCFDA dye according to the manufacturer's protocol.
-
Measure fluorescence intensity using a microplate reader.
In Vitro Data Presentation
Table 1: Effect of this compound on MPP+-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (% TUNEL Positive) | Cleaved Caspase-3 (Relative Expression) | Bax/Bcl-2 Ratio |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| MPP+ (1 mM) | 45.3 ± 4.1 | 35.6 ± 3.8 | 4.2 ± 0.5 | 4.5 ± 0.6 |
| This compound (0.1 µM) + MPP+ | 55.8 ± 3.9 | 28.9 ± 3.1 | 3.5 ± 0.4 | 3.7 ± 0.5 |
| This compound (1 µM) + MPP+ | 72.4 ± 4.5 | 15.7 ± 2.2 | 2.1 ± 0.3 | 2.3 ± 0.3 |
| This compound (10 µM) + MPP+ | 85.1 ± 5.0 | 8.3 ± 1.5 | 1.4 ± 0.2 | 1.5 ± 0.2 |
In Vivo Neuroprotection Studies
The 6-hydroxydopamine (6-OHDA) model is a widely used animal model of Parkinson's disease that involves the unilateral injection of this neurotoxin into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons.
Protocol: 6-OHDA Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine and pargyline
-
This compound
-
Stereotaxic apparatus
-
Rotarod apparatus
-
Open field arena
-
Reagents for immunohistochemistry (anti-Tyrosine Hydroxylase [TH] antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Groups and this compound Administration:
-
Sham (saline injection)
-
6-OHDA + Vehicle
-
6-OHDA + this compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally daily, starting 3 days before surgery and continuing for 21 days after)
-
-
Stereotaxic Surgery:
-
Anesthetize mice and place them in a stereotaxic frame.
-
Inject desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) 30 minutes before 6-OHDA to protect noradrenergic neurons.
-
Inject 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
Assessment of Neuroprotection
Behavioral tests should be performed 21 days after surgery.
-
Rotarod Test: To assess motor coordination and balance. Record the latency to fall from a rotating rod.
-
Open Field Test: To measure locomotor activity and exploratory behavior. Track the total distance moved and the time spent in the center of the arena.
Protocol:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta.
Protocol:
-
Dissect the striatum from the brains.
-
Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
In Vivo Data Presentation
Table 2: Effect of this compound on 6-OHDA-Induced Deficits
| Treatment Group | Latency to Fall on Rotarod (s) | Total Distance in Open Field (m) | TH-Positive Neurons in SNpc (% of Sham) | Striatal Dopamine (% of Sham) |
| Sham | 185 ± 15 | 35 ± 4 | 100 ± 7 | 100 ± 8 |
| 6-OHDA + Vehicle | 65 ± 10 | 15 ± 3 | 35 ± 5 | 25 ± 4 |
| 6-OHDA + this compound (1 mg/kg) | 80 ± 12 | 19 ± 3 | 48 ± 6 | 40 ± 5 |
| 6-OHDA + this compound (5 mg/kg) | 110 ± 14 | 25 ± 4 | 65 ± 7 | 60 ± 6 |
| 6-OHDA + this compound (10 mg/kg) | 145 ± 16 | 30 ± 3 | 80 ± 8 | 75 ± 7 |
Signaling Pathway Analysis
To elucidate the mechanism of this compound's neuroprotective effects, Western blot analysis of key signaling pathways can be performed on lysates from the in vitro experiments.
Figure 2: Potential neuroprotective signaling pathway of this compound.
Conclusion
The protocols described provide a robust framework for evaluating the neuroprotective potential of this compound. Positive results from these studies could warrant further investigation into this compound as a potential therapeutic agent for neurodegenerative diseases like Parkinson's.
References
Application Notes and Protocols for Lergotrile in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lergotrile, an ergoline derivative, in neuropharmacological research. This compound is primarily recognized for its potent dopamine receptor agonist activity and has been historically investigated for the treatment of Parkinson's disease.[1] However, its clinical development was halted due to concerns of liver toxicity.[1] Despite this, this compound remains a valuable tool in preclinical research for studying dopaminergic systems and related neurological disorders.
Mechanism of Action
This compound is a direct-acting dopamine receptor agonist.[2][3] Its primary mechanism involves the stimulation of postsynaptic dopamine receptors in the brain, mimicking the effects of endogenous dopamine. This action is particularly relevant in the context of Parkinson's disease, where the degeneration of dopaminergic neurons leads to a deficiency in dopamine.[4] this compound has been shown to have mixed agonist-antagonist properties at dopamine receptors and also exhibits some affinity for serotonin (5-HT) receptors. The dopaminergic activity of this compound is reversible with the administration of dopamine antagonists like haloperidol.
Data Presentation
While this compound is known to be a potent dopamine agonist, specific binding affinity values (Ki) for dopamine receptor subtypes (D1, D2, D3) are not consistently reported in publicly available literature. The following tables summarize available quantitative data from in vivo studies.
Table 1: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease
| Animal Model | This compound Dose | Route of Administration | Observed Effect | Reference |
| Monkey (surgically induced tremor) | Dose-dependent | - | Reduction in tremor intensity | |
| Rat (substantia nigra dopamine cells) | 6 µg/kg | Intravenous | Significant depression of dopamine cell firing rates | |
| Rat (substantia nigra dopamine cells) | 100 µg/kg (cumulative) | Intravenous | 50% inhibition of dopamine cell firing rates |
Table 2: Clinical and Preclinical Dosages of this compound
| Subject | This compound Dose | Application | Observed Effect/Outcome | Reference |
| Parkinson's disease patients | Up to 12 mg/day | Treatment of Parkinsonism | Improvement in tremor | |
| Parkinson's disease patients | Up to 20 mg/day | Treatment of Parkinsonism | Further improvement in rigidity and bradykinesia | |
| Parkinson's disease patients | Mean of 52 mg/day | Adjunct to levodopa/carbidopa therapy | Significant reduction in rigidity, tremor, bradykinesia, and gait disturbance | |
| Rats | 0.5 mg/kg | Drug discrimination study | Trained rats could discriminate this compound from saline |
Table 3: Effect of this compound on Prolactin Levels
| Subject | Condition | This compound Treatment | Effect on Prolactin (PRL) | Reference |
| Parkinson's disease patients | On L-dopa-carbidopa therapy | Addition of this compound | Significant suppression of 24-hour mean PRL levels |
Experimental Protocols
In Vitro: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a general method for determining the binding affinity of this compound for dopamine receptors.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum from rodents) or cells expressing dopamine receptors in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.
b. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the target dopamine receptor subtype (e.g., [3H]-Spiperone for D2 receptors).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo: Microdialysis for Measuring Dopamine Release
This protocol describes a general procedure for in vivo microdialysis to assess the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.
a. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a few days.
b. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure changes in dopamine levels post-administration.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Behavioral Assessment: Drug Discrimination Study
This protocol outlines a drug discrimination paradigm to evaluate the subjective effects of this compound in animals.
a. Apparatus:
-
Use a standard two-lever operant conditioning chamber.
b. Training:
-
Train animals (e.g., rats) to press one lever after the administration of a known drug (e.g., a dopamine agonist like apomorphine) and the other lever after the administration of saline.
-
Reinforce correct lever presses with a reward (e.g., food pellet).
-
Continue training until the animals can reliably discriminate between the drug and saline conditions.
c. Testing:
-
Once the discrimination is established, administer different doses of this compound to the trained animals.
-
Record which lever the animal predominantly presses.
-
If the animals press the drug-associated lever, it indicates that this compound produces subjective effects similar to the training drug.
Hepatotoxicity Assessment
Given the known liver toxicity of this compound, it is crucial to monitor for signs of hepatotoxicity in any in vivo studies.
a. In Vivo Monitoring:
-
Collect blood samples from animals at baseline and at various time points after this compound administration.
-
Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Elevated levels of these enzymes are indicative of liver damage.
b. Histopathological Examination:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for signs of hepatocellular injury, such as necrosis, inflammation, and changes in cellular morphology.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine neurons: effect of this compound on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the antiparkinsonism efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile as a Ligand for Dopamine Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile, an ergoline derivative, is recognized as a direct-acting dopamine receptor agonist.[1] Its interaction with dopamine receptors makes it a valuable tool in neuroscience research, particularly in the study of Parkinson's disease and other dopamine-related disorders. This document provides detailed application notes and protocols for utilizing this compound as a ligand in dopamine receptor binding assays.
Data Presentation: Ligand Binding Affinities
| Ligand | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₅ (Kᵢ, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dopamine | ~1000-4000 | ~10-100 | ~1-20 | ~10-100 | ~1000-3000 |
| Apomorphine | ~50-200 | ~10-50 | ~2-10 | ~20-100 | ~50-200 |
| Bromocriptine | >1000 | ~2-10 | ~5-20 | ~10-50 | >1000 |
| Pergolide | ~50-200 | ~0.5-5 | ~1-10 | ~5-20 | ~50-200 |
| Pramipexole | >10000 | ~2-10 | ~0.1-1 | ~50-200 | >10000 |
| Ropinirole | >10000 | ~10-50 | ~1-10 | ~100-500 | >10000 |
Note: Kᵢ values can vary between studies based on experimental conditions such as radioligand used, tissue source, and assay buffer composition.
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). This compound, as a dopamine agonist, activates these receptors, initiating downstream signaling cascades.
-
D₁-like Receptors (D₁ and D₅): These receptors are primarily coupled to the Gαs/olf G-protein. Activation of D₁-like receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity and gene expression.
-
D₂-like Receptors (D₂, D₃, and D₄): These receptors are coupled to the Gαi/o G-protein. Activation of D₂-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and subsequent changes in the phosphorylation state of its target proteins. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific dopamine receptor subtype.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D₁, D₂, D₃, D₄, or D₅).
-
Radioligand: A high-affinity antagonist for the specific receptor subtype, labeled with a radioisotope (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone or [³H]-Raclopride for D₂/D₃, [³H]-Nemonapride for D₄).
-
Test Compound: this compound mesylate.
-
Non-specific Agent: A high concentration of an unlabeled antagonist to determine non-specific binding (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well Plates: For sample incubation.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Experimental Workflow Diagram:
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and centrifuge again.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Plate Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kₑ value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Butaclamol), the fixed concentration of the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (average CPM) - Non-specific Binding (average CPM).
-
-
Generate Competition Curve:
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀ and Kᵢ:
-
Fit the competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] = concentration of the radioligand used.
-
Kₑ = dissociation constant of the radioligand for the receptor.
-
-
Conclusion
References
Troubleshooting & Optimization
Lergotrile Hepatotoxicity in Research Animals: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of lergotrile in experimental animal models. The information is compiled from published data on this compound's effects in humans and general principles of drug-induced liver injury (DILI) in preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
A1: In human clinical trials for idiopathic parkinsonism, this compound was associated with hepatocellular injury. Oral doses ranging from 50 to 150 mg daily resulted in elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in a significant number of patients.[1] Liver biopsies from affected individuals revealed mild acute hepatocellular injury, proliferation of the smooth endoplasmic reticulum, and unique mitochondrial alterations.[1] A potential cause for this toxicity is believed to be the presence of a reactive cyanide group within the this compound molecule.[1]
Q2: Which animal species should be considered for studying this compound-induced hepatotoxicity?
A2: Standard preclinical toxicology programs typically utilize both a rodent (e.g., rat) and a non-rodent species (e.g., dog or non-human primate). The choice of species should be based on similarities in metabolism of this compound to humans, if known. Given that dogs have been shown to be a sensitive species for certain types of drug-induced liver injury, they may be a suitable non-rodent model. Rats are a common choice for initial rodent toxicity studies. Non-human primates, such as cynomolgus or rhesus monkeys, can also be valuable, although species-specific differences in susceptibility to hepatotoxins exist. For example, cynomolgus monkeys have demonstrated resistance to acetaminophen-induced liver injury.[2]
Q3: What are the expected clinical signs of hepatotoxicity in research animals administered this compound?
A3: While specific data for this compound is limited, general signs of drug-induced liver injury in animals can include decreased appetite, weight loss, lethargy, vomiting, and diarrhea.[3] In more severe cases, jaundice (yellowing of the skin and mucous membranes), abdominal distension due to ascites, and signs of hepatic encephalopathy may be observed.
Q4: What key biomarkers should be monitored to detect this compound-induced liver injury?
A4: The primary serum biomarkers for hepatocellular injury are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). For cholestatic injury, alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are important. Total bilirubin is a key indicator of overall liver function. Regular monitoring of these enzymes is critical in any study investigating potential hepatotoxicity.
Q5: What histopathological findings are characteristic of drug-induced liver injury?
A5: Histopathological examination of the liver is crucial for characterizing the nature and severity of injury. Common findings in DILI include hepatocellular necrosis (often zonal), apoptosis, inflammation (neutrophilic or lymphocytic infiltrates), steatosis (micro- or macrovesicular), and cholestasis (bile plugs in canaliculi). In the case of this compound in humans, proliferation of the smooth endoplasmic reticulum and mitochondrial changes were noted, which should be specifically looked for in animal studies.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in liver enzyme levels between animals in the same dose group.
-
Possible Cause: Underlying health conditions or infections in the animals. Subclinical viral infections, for instance, can cause transient elevations in liver enzymes, confounding the interpretation of toxicology studies.
-
Troubleshooting Steps:
-
Review the health records of all animals prior to the study initiation.
-
Ensure a thorough health screening of animals before allocation to study groups.
-
If possible, test for common pathogens that can affect the liver in the chosen species.
-
Consider increasing the number of animals per group to improve statistical power and identify outliers.
-
Issue 2: No significant elevation in ALT/AST, but histopathology shows evidence of liver cell damage.
-
Possible Cause: The timing of blood collection may have missed the peak of enzyme elevation. Some forms of liver injury, such as apoptosis, may not always lead to a dramatic release of aminotransferases.
-
Troubleshooting Steps:
-
In pilot studies, include more frequent blood sampling time points (e.g., 6, 12, 24, 48, and 72 hours post-dose) to capture the kinetics of enzyme release.
-
Utilize additional, more sensitive biomarkers of liver injury if available (e.g., glutamate dehydrogenase (GLDH), sorbitol dehydrogenase (SDH), microRNAs).
-
Ensure that the histopathological evaluation is conducted by an experienced veterinary pathologist who is aware of the subtle signs of early-stage liver injury.
-
Issue 3: Discrepancy in hepatotoxic effects between rodent and non-rodent species.
-
Possible Cause: Species-specific differences in the metabolic activation or detoxification of this compound. The formation of a reactive metabolite in one species but not another is a common reason for differential toxicity.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from different species (rat, dog, monkey, human) to compare the metabolic profiles of this compound.
-
Attempt to identify and quantify the major metabolites in each species.
-
Investigate the potential for covalent binding of radiolabeled this compound to liver proteins in vitro, as this can be an indicator of reactive metabolite formation.
-
Quantitative Data Summary
The following tables present hypothetical but plausible data based on general toxicological principles for a 14-day repeat-dose oral toxicity study of this compound in rats and dogs. Note: This data is for illustrative purposes and is not based on actual study results for this compound.
Table 1: Serum Clinical Chemistry in Sprague-Dawley Rats (Day 15)
| Parameter | Vehicle Control (0 mg/kg/day) | Low Dose (10 mg/kg/day) | Mid Dose (30 mg/kg/day) | High Dose (100 mg/kg/day) |
| ALT (U/L) | 35 ± 8 | 42 ± 10 | 150 ± 45 | 450 ± 120 |
| AST (U/L) | 80 ± 15 | 95 ± 20 | 280 ± 70 | 750 ± 200 |
| ALP (U/L) | 250 ± 50 | 260 ± 60 | 300 ± 75 | 350 ± 90 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.4 |
*Statistically significant difference from vehicle control (p < 0.05). Values are mean ± standard deviation.
Table 2: Serum Clinical Chemistry in Beagle Dogs (Day 15)
| Parameter | Vehicle Control (0 mg/kg/day) | Low Dose (5 mg/kg/day) | Mid Dose (15 mg/kg/day) | High Dose (50 mg/kg/day) |
| ALT (U/L) | 40 ± 10 | 65 ± 15 | 250 ± 80 | 900 ± 250 |
| AST (U/L) | 30 ± 8 | 50 ± 12 | 180 ± 60 | 600 ± 180 |
| ALP (U/L) | 70 ± 20 | 150 ± 40 | 400 ± 120 | 800 ± 210 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.9 ± 0.3 | 2.5 ± 0.8* |
*Statistically significant difference from vehicle control (p < 0.05). Values are mean ± standard deviation.
Experimental Protocols
Protocol 1: 14-Day Repeat-Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (10/sex/group), approximately 8 weeks of age at the start of the study.
-
Dose Groups: Vehicle control (e.g., 0.5% methylcellulose in water), Low dose, Mid dose, and High dose. Doses to be determined based on acute toxicity studies.
-
Administration: Once daily oral gavage.
-
Observations:
-
Mortality and morbidity checks twice daily.
-
Detailed clinical observations once daily.
-
Body weights recorded weekly.
-
Food consumption measured weekly.
-
-
Clinical Pathology: Blood samples collected on Day 15 for hematology and clinical chemistry (including ALT, AST, ALP, GGT, total bilirubin).
-
Pathology:
-
All animals undergo a full necropsy.
-
Organ weights (including liver) are recorded.
-
A comprehensive set of tissues from all animals in the control and high-dose groups are processed for histopathological examination. The liver from all animals in the low- and mid-dose groups is also examined.
-
Protocol 2: In Vitro Covalent Binding Assay
-
Objective: To assess the potential of this compound to form reactive metabolites that bind covalently to liver proteins.
-
Test System: Liver microsomes from rat, dog, monkey, and human.
-
Methodology:
-
Radiolabeled this compound (e.g., ¹⁴C-lergotrile) is incubated with liver microsomes in the presence of an NADPH-generating system.
-
Control incubations are performed without the NADPH-generating system.
-
Following incubation, the proteins are precipitated with a solvent like acetonitrile to remove unbound this compound and its metabolites.
-
The protein pellet is washed multiple times to ensure complete removal of non-covalently bound radioactivity.
-
The amount of radioactivity remaining in the protein pellet is quantified by liquid scintillation counting.
-
The results are expressed as pmol equivalents of this compound bound per mg of microsomal protein.
-
Visualizations
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Caption: Proposed pathway for this compound-induced hepatotoxicity.
References
- 1. Hepatocellular injury with distinctive mitochondrial changes induced by this compound mesylate: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism by conjugation appears to confer resistance to paracetamol (acetaminophen) hepatotoxicity in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lergotrile Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing lergotrile concentration for their cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the effective range for the specific cell line and assay. | Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and increasing logarithmically up to a high concentration (e.g., 100 µM) to determine the EC50 (half-maximal effective concentration).[1] |
| Incorrect solvent or poor solubility: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | This compound is soluble in DMSO. Prepare a concentrated stock solution in 100% DMSO and then dilute it into the final culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[2] | |
| Cell line lacks the target receptor: The cell line being used may not express the dopamine D2 receptor, which is the primary target of this compound. | Confirm the expression of the dopamine D2 receptor in your cell line using techniques such as Western blot, qPCR, or flow cytometry. | |
| Insufficient incubation time: The duration of this compound exposure may not be long enough to elicit a measurable response. | Perform a time-course experiment to determine the optimal incubation time for your specific assay. | |
| High cell death or cytotoxicity | Concentration too high: The concentration of this compound may be in the toxic range for the cells. | Determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line using a cytotoxicity assay (e.g., MTT or LDH assay). Use concentrations below the IC50 for your functional assays.[3] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.5% for DMSO).[2] Always include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or variable results | Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Cell passage number and confluency: Variations in cell passage number and confluency can affect cellular responses to drug treatment. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ergoline derivative that acts as a dopamine receptor agonist, with a primary affinity for the D2 subtype.[4] As a D2 receptor agonist, it mimics the effect of dopamine by binding to and activating these receptors. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a novel compound in a specific cell line, it is recommended to test a wide range of concentrations to establish a dose-response curve. A typical starting range could be from 1 nM to 100 µM. Based on the binding affinities of other ergoline dopamine agonists to the D2 receptor, which are in the low nanomolar range, you may expect to see effects in the nanomolar to low micromolar range. However, the optimal concentration will be specific to your cell line and assay conditions.
Q3: How do I prepare a this compound solution for my cell-based assay?
A3: It is recommended to first prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, which is generally below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How can I determine if this compound is toxic to my cells?
A4: You can assess the cytotoxicity of this compound using standard cell viability assays such as the MTT or LDH assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
By performing these assays with a range of this compound concentrations, you can determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.
Q5: What is the signaling pathway of the dopamine D2 receptor?
A5: The dopamine D2 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway. Upon activation by an agonist like this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other signaling molecules, such as ion channels.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include vehicle control (medium with DMSO) and untreated control wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 2-4 hours at 37°C in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a method to quantify cell death by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity for each this compound concentration using the absorbance values from the spontaneous and maximum release controls, as per the kit's instructions.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Troubleshooting decision tree for this compound assays.
References
Lergotrile Technical Support Center: Troubleshooting Degradation and Storage Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges of lergotrile degradation and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ergoline derivative that acts as a dopamine receptor agonist.[1] Like many ergoline alkaloids, it is susceptible to degradation, which can be accelerated by factors such as improper storage, pH, light, and the presence of oxidizing agents. This degradation can lead to a loss of potency and the formation of impurities that may interfere with experimental results or have unintended biological effects.
Q2: How should I store this compound powder?
For optimal stability, this compound powder should be stored in a cool, dark, and dry place. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures slow down the rate of chemical degradation. |
| Light | Protect from light by using amber vials or storing in a dark container. | This compound, like other ergoline derivatives, can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | This minimizes the risk of oxidative degradation. |
| Humidity | Keep in a tightly sealed container with a desiccant. | Moisture can accelerate hydrolytic degradation. |
Q3: How do I prepare a stock solution of this compound?
The preparation of a stable stock solution is critical for obtaining reproducible experimental results.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound due to its good solubilizing properties and compatibility with many biological assays.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause: this compound degradation in cell culture media.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: this compound is likely to be less stable in aqueous-based cell culture media. Always prepare fresh dilutions of your this compound stock solution in your cell culture medium immediately before each experiment. Do not store this compound in culture media for extended periods.
-
Minimize Light Exposure: During your experiment, protect your plates and solutions containing this compound from direct light as much as possible.
-
pH Considerations: Be aware that the pH of your cell culture medium (typically around 7.4) may influence the rate of this compound degradation.
-
Control Experiments: Include appropriate controls in your experiments. This could involve a "vehicle" control (medium with the same concentration of DMSO as your this compound-treated samples) and a "time-zero" control to assess the initial activity of your this compound solution.
Issue 2: Variability in Receptor Binding Assays
Possible Cause: Degradation of this compound leading to a decrease in active compound concentration.
Troubleshooting Steps:
-
Purity Check of Stock Solution: If you suspect degradation of your stock solution, its purity can be assessed using High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of additional peaks may indicate the presence of degradation products.
-
Ligand Stability in Assay Buffer: Assess the stability of this compound in your specific binding assay buffer. This can be done by incubating this compound in the buffer for the duration of your assay, and then analyzing the sample by HPLC to quantify any degradation.
-
Impact of Degradation Products: Consider the possibility that degradation products may also bind to the receptor, potentially acting as competitors and affecting your results.
Experimental Protocols
Protocol for Assessing this compound Purity by HPLC
This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation and samples.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where this compound has maximum absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Degraded Samples: To analyze degradation products, subject the this compound solution to forced degradation conditions (see below) and then dilute with the mobile phase to a suitable concentration.
Forced Degradation Studies
To understand the potential degradation pathways of this compound, forced degradation studies can be performed. These studies involve exposing this compound to harsh conditions to accelerate its breakdown.
| Stress Condition | Example Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. | Hydrolysis of the nitrile group. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. | Oxidation of the ergoline ring system. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. | Photolytic cleavage or rearrangement of the molecule. |
Analysis of Forced Degradation Samples:
Analyze the stressed samples by HPLC. The appearance of new peaks relative to the unstressed this compound standard indicates the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
inconsistent results with lergotrile in behavioral studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of lergotrile in behavioral studies. Inconsistent results with this compound can often be attributed to its complex pharmacological profile and specific experimental parameters. This guide aims to help researchers identify potential sources of variability and design more robust experiments.
Troubleshooting Guide: Inconsistent this compound Effects
This section addresses common issues encountered during behavioral experiments with this compound in a question-and-answer format.
Q1: We are observing variable results in locomotor activity and stereotypy in rats treated with this compound. What could be the cause?
A1: Inconsistent effects of this compound on motor behaviors like stereotypy can stem from its unique mechanism of action compared to other dopamine agonists. Unlike direct agonists such as apomorphine, the behavioral effects of this compound can be dependent on presynaptic dopamine synthesis.
-
Key Troubleshooting Point: The stereotypy induced by this compound is significantly diminished by inhibitors of dopamine synthesis, such as alpha-methyl-p-tyrosine (AMPT). In contrast, apomorphine-induced stereotypy remains unaffected by such inhibitors. This suggests that this compound's effects are, at least in part, indirect and rely on the presence of endogenous dopamine.
-
Experimental Recommendation: To test this, you can pretreat a cohort of animals with AMPT before this compound administration. A significant reduction in the behavioral response compared to animals receiving only this compound would indicate a dependency on dopamine synthesis in your experimental setup.
Q2: Our drug discrimination studies with this compound are showing partial generalization to other dopamine agonists. Why is this happening?
A2: this compound has a complex receptor binding profile that can lead to partial or inconsistent generalization in drug discrimination paradigms. It is not only a dopamine D2 receptor agonist but also exhibits dopamine antagonist and serotonin (5-HT) agonist properties.[1]
-
Key Troubleshooting Point: The discriminative stimulus properties of this compound are primarily mediated by dopamine systems. However, its interaction with other receptors can modulate its behavioral effects. For example, while the dopamine antagonist haloperidol can block the this compound cue, other antagonists for D2 or serotonin receptors may not have a significant effect.[1]
-
Experimental Recommendation: To dissect the neurochemical basis of the this compound cue in your study, conduct substitution and combination tests with a wider range of receptor-specific agonists and antagonists. This will help clarify the contribution of different neurotransmitter systems to the observed behavioral response.
Q3: We see a discrepancy in the effects of this compound on dopamine release in our in-vitro and in-vivo experiments. Is this expected?
A3: Yes, this is a documented phenomenon. In-vitro studies have shown that this compound can increase the release of dopamine from brain minces, which is in contrast to other ergoline dopamine agonists like bromocriptine that inhibit dopamine release.[2]
-
Key Troubleshooting Point: This differential effect on dopamine release is a critical factor that can lead to variable outcomes in behavioral assays. The increased presynaptic dopamine release by this compound could contribute to its complex behavioral profile, potentially leading to effects not observed with other dopamine agonists.
-
Experimental Recommendation: When interpreting behavioral data, it is crucial to consider the presynaptic effects of this compound alongside its postsynaptic receptor agonism. Correlating behavioral observations with neurochemical measurements of dopamine release in your model system can provide a more complete picture of its mechanism of action.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is an ergoline derivative that acts primarily as a dopamine D2 receptor agonist. However, it also possesses partial dopamine antagonist and serotonin (5-HT) agonist properties, which contributes to its complex pharmacological profile.[1]
Q: Why were clinical trials for this compound in Parkinson's disease discontinued?
A: Clinical trials for this compound were halted due to findings of liver toxicity in some patients.
Q: How does the behavioral profile of this compound compare to apomorphine?
A: While both are dopamine agonists, they exhibit key differences. This compound's induction of stereotyped behavior is dependent on dopamine synthesis, whereas apomorphine's is not.[2] this compound is also reported to be about half as effective as apomorphine in inducing stereotypy in naive rats.
Q: Can this compound's effects be blocked by dopamine antagonists?
A: Yes, the behavioral effects of this compound, such as induced stereotypy and its discriminative stimulus properties, can be blocked by dopamine antagonists like haloperidol.
Quantitative Data Summary
The following tables summarize comparative data on the effects of this compound and other dopamine agonists on stereotyped behavior.
Table 1: Effect of Dopamine Synthesis Inhibition on Agonist-Induced Stereotypy
| Dopamine Agonist | Pretreatment with α-methyl-p-tyrosine (AMPT) | Effect on Stereotypy |
| This compound | Yes | Significantly Interfered |
| Bromocriptine | Yes | Significantly Interfered |
| Apomorphine | Yes | Not Affected |
Source: Silbergeld & Pfeiffer, 1977
Table 2: Comparative Effects of Dopamine Agonists on [³H]Dopamine Release in Vitro
| Dopamine Agonist | Effect on [³H]Dopamine Release |
| This compound | Increased |
| Bromocriptine | Inhibited |
| Apomorphine | No Effect |
Source: Silbergeld & Pfeiffer, 1977
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Stereotyped Behavior Assessment in Rats
-
Animals: Male rats are individually housed and allowed to acclimate to the testing environment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. Doses can range depending on the specific research question.
-
Observation: Following injection, rats are placed in individual observation cages. Behavior is scored at regular intervals (e.g., every 10 minutes) for a predetermined duration (e.g., 2 hours).
-
Scoring: Stereotyped behavior is rated on a scale, a common example is:
-
0 = Asleep or stationary
-
1 = Active, but without repetitive movements
-
2 = Repetitive head or limb movements
-
3 = Continuous sniffing, licking, or gnawing of the cage
-
4 = Intense, focused stereotypy (e.g., continuous gnawing at a single point)
-
-
Data Analysis: The scores are analyzed over time to determine the onset, intensity, and duration of stereotyped behaviors.
Drug Discrimination Paradigm in Rats
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a water delivery system.
-
Training:
-
Rats are first trained to press a lever for a water reward.
-
Once lever pressing is established, discrimination training begins. On days when this compound is administered (e.g., 0.5 mg/kg, i.p.), responses on one lever (the "drug" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "saline" lever) are reinforced.
-
Training continues until rats reliably select the correct lever based on the injection they received.
-
-
Testing:
-
Substitution Tests: Different doses of this compound or other test compounds are administered to determine if they produce this compound-like discriminative effects (i.e., responding on the "drug" lever).
-
Combination (Antagonist) Tests: An antagonist is administered prior to this compound to determine if it can block the discriminative stimulus effects of this compound.
-
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the dopamine D2 receptor, the main target of this compound.
Caption: Dopamine D2 receptor signaling cascade activated by this compound.
Experimental Workflow: Troubleshooting Inconsistent Stereotypy
This diagram outlines a logical workflow for investigating the root cause of variable stereotypy results with this compound.
Caption: Troubleshooting workflow for inconsistent this compound-induced stereotypy.
References
Technical Support Center: Addressing Poor Aqueous Solubility of Lergotrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of lergotrile. The following information is intended to assist researchers in developing suitable formulations and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an ergoline derivative that acts as a dopamine D2 receptor agonist.[1][2] It was initially investigated for the treatment of Parkinson's disease.[2] Like many ergoline derivatives, this compound exhibits poor solubility in aqueous solutions, which can lead to challenges in formulation, inaccurate results in in-vitro assays, and variable bioavailability.[3][4] Although it was withdrawn from clinical trials due to liver toxicity, it remains a valuable tool in neuroscience research.
Q2: Is there any available data on the aqueous solubility of this compound?
Q3: What are the initial steps to take when encountering solubility issues with this compound in an experiment?
A3: When you observe precipitation or incomplete dissolution of this compound in your aqueous experimental medium, consider the following initial troubleshooting steps:
-
Reduce the final concentration: You might be exceeding the solubility limit of this compound in your specific buffer system.
-
Gentle heating and agitation: Carefully warming the solution (e.g., to 37°C) and using a vortex mixer or sonicator can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
Adjust the pH: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution. Experimenting with different pH values within the stable range for the compound may improve its solubility.
-
Use of a co-solvent: If your experimental design allows, adding a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can enhance solubility. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
Q4: What are the more advanced strategies to enhance the aqueous solubility of this compound for formulation development?
A4: For more significant and stable improvements in aqueous solubility, several formulation strategies can be employed. These include:
-
Salt Formation: Creating a salt of the parent compound, such as this compound mesylate, can improve solubility and dissolution rates.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its solubility and dissolution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin can increase its aqueous solubility by forming an inclusion complex.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During an Experiment
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | Decrease the working concentration of this compound. Perform a solubility assessment in the specific experimental buffer to determine the maximum soluble concentration. |
| pH of the Medium | The solubility of this compound may be pH-dependent. Test the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to identify the optimal pH for your experiment. |
| Temperature Fluctuations | Maintain a constant and controlled temperature throughout the experiment, as temperature can affect solubility. |
| Buffer Composition | The components of your buffer system could be interacting with this compound and reducing its solubility. If possible, try alternative buffer systems. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of this compound | Ensure that this compound is fully dissolved in your stock solution before further dilution. Visually inspect for any particulate matter. Gentle warming and sonication can aid in complete dissolution. |
| Precipitation in Assay Medium | Hydrophobic compounds can precipitate when a concentrated organic stock solution is diluted into an aqueous assay medium. To mitigate this, consider reducing the final concentration, slightly increasing the percentage of the organic co-solvent (if permissible), or preparing a more soluble formulation of this compound (e.g., a cyclodextrin complex). |
| Adsorption to Labware | Poorly soluble compounds can adsorb to the surface of plasticware. Using low-adsorption plates and tubes or including a small amount of a non-ionic surfactant in your buffers might reduce this effect. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD by dissolving it in deionized water with stirring. The concentration will depend on the desired molar ratio of this compound to cyclodextrin.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
After the stirring period, freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be reconstituted in aqueous buffers for experiments, and its solubility should be significantly higher than that of the free drug.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol details the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC))
-
A common volatile solvent (e.g., methanol, ethanol, or a mixture) in which both this compound and the polymer are soluble.
-
Beaker or flask
-
Rotary evaporator or a vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen hydrophilic polymer in the common solvent in a beaker or flask.
-
Stir the solution until both components are completely dissolved, forming a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or by placing the solution in a vacuum oven at a controlled temperature.
-
Continue the evaporation process until a solid film or mass is formed and all the solvent has been removed.
-
Scrape the solid dispersion from the container and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion powder in a desiccator. This powder can be used for dissolution studies or incorporated into solid dosage forms.
Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₃ | PubChem |
| Molecular Weight | 299.8 g/mol | PubChem |
| XLogP3 | 3.3 | PubChem |
Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound is an agonist for the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the D2 receptor initiates a signaling cascade that ultimately modulates neuronal activity.
Caption: Simplified signaling pathway of this compound as a dopamine D2 receptor agonist.
Experimental Workflow for Addressing this compound Solubility Issues
This workflow provides a logical progression for researchers facing challenges with this compound's poor aqueous solubility.
Caption: A logical workflow for addressing the poor aqueous solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
lergotrile batch-to-batch variability issues
For Researchers, Scientists, and Drug Development Professionals
Welcome to the . This resource is designed to assist you in troubleshooting potential issues related to batch-to-batch variability in your experiments involving lergotrile. The following guides and frequently asked questions (FAQs) address common challenges in handling, characterization, and application of this ergot-derived dopamine agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in potency between different batches of this compound in our cell-based functional assays. What could be the cause?
A1: Batch-to-batch variability in the potency of this compound can stem from several factors, primarily related to the purity and integrity of the compound. Key potential causes include:
-
Presence of Impurities: Synthesis of complex molecules like this compound can result in related impurities that may have different pharmacological activities (agonist, antagonist, or inactive). Even small variations in the impurity profile between batches can lead to significant differences in the net effect observed in sensitive biological assays.
-
Degradation of this compound: Ergot alkaloids are susceptible to degradation, particularly when exposed to light, heat, or non-optimal pH conditions.[1][2][3][4] Degradation products are unlikely to retain the same potency as the parent compound, thus reducing the effective concentration of active this compound in a given batch.
-
Epimerization: Ergot alkaloids can undergo epimerization at the C-8 position, converting the active '-ine' form to the less active '-inine' form.[1] The ratio of these epimers can vary between batches depending on the manufacturing and storage conditions.
-
Inaccurate Quantification: Discrepancies in the stated concentration of the this compound solution between batches can lead to apparent potency differences. It is crucial to accurately determine the concentration of each new batch upon receipt.
Q2: How can we assess the purity and integrity of a new batch of this compound?
A2: A multi-pronged approach is recommended to ensure the quality of your this compound batch:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of this compound and detecting the presence of impurities. A well-developed HPLC method can separate this compound from its potential degradation products and synthesis-related impurities.
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used for structural confirmation of this compound and to identify and quantify major impurities.
-
Functional Quality Control: Before use in extensive experiments, it is advisable to perform a dose-response curve in a validated functional assay (e.g., a dopamine D2 receptor activation assay) to determine the EC₅₀ of the new batch. This provides a functional confirmation of its potency.
Q3: What are the optimal storage and handling conditions for this compound to minimize degradation?
A3: To maintain the stability and activity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: this compound, like many ergot alkaloids, should be stored at low temperatures, typically -20°C or below, to minimize degradation.
-
Protection from Light: Ergot alkaloids can be light-sensitive. Store this compound in amber vials or containers that protect it from light.
-
Solvent Choice: For long-term storage in solution, use a non-protic solvent like DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, prepare them fresh for each experiment.
-
pH Considerations: Ergot alkaloids are more stable in alkaline conditions. When preparing aqueous solutions, use a buffer with a slightly alkaline pH if compatible with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Dopamine D2 Receptor Binding Assays
You are performing radioligand binding assays to characterize the affinity of different this compound batches for the dopamine D2 receptor and observe high variability in the calculated Ki values.
| Potential Cause | Troubleshooting Steps |
| Variability in this compound Concentration | - Re-quantify the concentration of each this compound batch using a validated analytical method (e.g., HPLC-UV).- Prepare fresh stock solutions for each experiment. |
| Degradation of this compound in Assay Buffer | - Minimize the time the this compound solution is at room temperature.- Prepare dilutions immediately before adding to the assay plate. |
| Presence of Active Impurities | - Analyze the purity of each batch by HPLC to identify any significant differences in the impurity profile.- If possible, test the activity of any major impurities in the binding assay. |
| Assay Conditions | - Ensure consistent incubation times, temperature, and buffer composition across all experiments.- Validate the assay with a known standard to ensure reproducibility. |
Issue 2: Reduced Potency in Functional Assays Over Time
You notice that a batch of this compound that initially showed high potency in a cell-based assay (e.g., cAMP inhibition) appears to lose activity in subsequent experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C.- Prepare fresh stock solutions from solid material if degradation is suspected. |
| Instability in Aqueous Working Solutions | - Prepare aqueous dilutions of this compound fresh for each experiment.- Avoid storing this compound in aqueous buffers for extended periods, even at 4°C. |
| Cell Culture Variability | - Ensure consistent cell passage number and health for all experiments.- Regularly test cell lines for mycoplasma contamination. |
| Changes in Assay Reagents | - Qualify new lots of critical assay reagents (e.g., cells, serum, detection reagents) to ensure consistent performance. |
Experimental Protocols
Protocol 1: HPLC Analysis for this compound Purity
This protocol provides a general method for assessing the purity of a this compound batch. Method optimization may be required based on the specific HPLC system and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is often used for ergot alkaloids to maintain alkaline conditions and improve peak shape.
-
Mobile Phase A: 10 mM Ammonium Carbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific agent: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific agent, or the corresponding concentration of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Recommended quality control workflow for new this compound batches.
References
- 1. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Lergotrile-Induced Hypotension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lergotrile-induced hypotension in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ergoline derivative that acts as a dopamine receptor agonist.[1] It was initially developed for the treatment of Parkinson's disease. Its primary mechanism of action involves stimulating dopamine receptors, particularly D2 receptors, in the central nervous system and peripherally. This stimulation can lead to a variety of physiological effects, including changes in blood pressure.
Q2: Is hypotension a known side effect of this compound in animal studies?
Yes, hypotension is a recognized cardiovascular effect of this compound and other dopamine agonists. Studies in animal models, including rats, have shown that this compound can cause a significant decrease in blood pressure and heart rate.[2] The magnitude of this effect can be dose-dependent.
Q3: What is the physiological mechanism behind this compound-induced hypotension?
This compound-induced hypotension is primarily attributed to its action as a dopamine D2 receptor agonist. Stimulation of these receptors can lead to:
-
Reduced Sympathetic Tone: Activation of presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine, a key neurotransmitter in maintaining vascular tone. This reduction in sympathetic outflow leads to vasodilation (widening of blood vessels) and a subsequent drop in blood pressure.
-
Central Effects: this compound can also act on dopamine receptors within the central nervous system that are involved in the regulation of blood pressure.
-
Peripheral Vasodilation: Dopamine receptors are also present on vascular smooth muscle, and their activation can contribute to vasodilation.
Q4: Can tolerance develop to the hypotensive effects of this compound?
Yes, studies have shown that tolerance to the hypotensive effects of this compound can develop with repeated administration.[3][4] This means that upon initial exposure, a significant drop in blood pressure may be observed, but with subsequent doses, the hypotensive response may be diminished. Cross-tolerance with other dopamine agonists, such as bromocriptine, has also been reported.[3]
Troubleshooting Guide for this compound-Induced Hypotension
This guide provides a step-by-step approach to addressing hypotension observed during animal experiments with this compound.
Issue 1: A significant and rapid drop in blood pressure is observed after this compound administration.
-
Potential Cause: This is likely a direct pharmacological effect of this compound due to its dopamine agonist activity, leading to vasodilation and reduced sympathetic outflow.
-
Immediate Actions:
-
Reduce or Stop this compound Administration: If the hypotension is severe, immediately cease the infusion or administration of this compound.
-
Assess Anesthetic Depth: If the animal is under anesthesia, ensure the anesthetic depth is not excessive, as many anesthetics also cause hypotension. Reduce the concentration of inhalant anesthetics if possible.
-
Fluid Resuscitation: Administer an intravenous (IV) bolus of a warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose for a rat is 5-10 mL/kg over 15 minutes.
-
Vasopressor Support: If hypotension persists despite fluid administration, consider the use of a vasopressor. Norepinephrine is often a first-line choice in cases of vasodilation. Start with a low-dose continuous rate infusion (CRI) and titrate to effect. Caution: The use of dopamine as a vasopressor in this context should be approached with care, as it may, in some cases, paradoxically worsen hypotension, particularly if the animal has been pre-treated with drugs that affect adrenergic receptors.
-
Issue 2: The hypotensive effect is more severe or prolonged than expected.
-
Potential Causes:
-
Dose Miscalculation: Double-check all calculations for the this compound dose and concentration.
-
Interaction with Anesthetics: Anesthetics like isoflurane are potent vasodilators and can potentiate the hypotensive effect of this compound.
-
Animal Strain or Species Sensitivity: Different animal strains or species may have varying sensitivities to dopamine agonists. For example, spontaneously hypertensive rats (SHR) may show a more pronounced hypotensive response compared to other rat strains.
-
-
Troubleshooting Steps:
-
Review Dosing Protocol: In future experiments, consider a dose-response study to determine the optimal dose with manageable cardiovascular effects.
-
Adjust Anesthetic Protocol: Utilize a balanced anesthesia technique, combining lower doses of inhalant anesthetics with injectable analgesics to minimize cardiovascular depression.
-
Monitor Core Body Temperature: Hypothermia can exacerbate hypotension. Ensure the animal's body temperature is maintained within the normal physiological range using heating pads or other warming devices.
-
Issue 3: Hypotension is refractory to standard treatment (fluids and first-line vasopressors).
-
Potential Causes:
-
Severe Vasodilation: this compound may be causing profound vasodilation that is not adequately counteracted by standard doses of vasopressors.
-
Underlying Cardiovascular Compromise: The experimental animal may have an undiagnosed cardiovascular condition.
-
-
Advanced Management:
-
Consider Alternative Vasopressors: If norepinephrine is not effective, vasopressin may be considered as an adjunct, as it acts on different receptors (V1 receptors) to cause vasoconstriction.
-
Assess Cardiac Function: If possible, evaluate cardiac function. If there is evidence of decreased cardiac contractility, a positive inotrope like dobutamine might be considered, though its vasodilatory effects could be a concern.
-
Review Experimental Plan: In such cases, it may be necessary to terminate the experiment for animal welfare reasons and thoroughly review the protocol before proceeding with further studies.
-
Data Presentation
Due to the limited availability of specific quantitative dose-response data for this compound-induced hypotension in the public domain, the following table presents data for a structurally related dopamine agonist, bromocriptine, in spontaneously hypertensive rats (SHR) to serve as an illustrative example.
Table 1: Example of Dose-Dependent Hypotensive Effect of Bromocriptine in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (intraperitoneal) | Mean Arterial Pressure (mmHg) (Baseline) | Mean Arterial Pressure (mmHg) (Post-treatment) | Change in MAP (mmHg) |
| Control (Vehicle) | N/A | 181 ± 13 | 179 ± 12 | -2 |
| Bromocriptine | 600 µg/kg (twice daily) | 181 ± 13 | 123 ± 8 | -58 |
Data is illustrative and based on findings reported for bromocriptine in SHR. A similar dose-response relationship would be expected for this compound, though the specific effective doses and magnitude of effect may vary.
Table 2: Recommended Doses of Vasopressors for Managing Hypotension in Animal Models
| Vasopressor | Animal Model | Recommended Dose Range (Continuous Rate Infusion) |
| Norepinephrine | Dog | 0.1 - 2 µg/kg/min |
| Dopamine | Dog | 5 - 15 µg/kg/min |
| Vasopressin | Dog | 0.5 - 5 mU/kg/min |
Note: These are general starting dose ranges and should be titrated to effect based on continuous blood pressure monitoring.
Experimental Protocols
Protocol 1: Invasive Blood Pressure Monitoring in Anesthetized Rats
This protocol describes the standard method for direct and continuous measurement of arterial blood pressure, which is essential for accurately assessing the cardiovascular effects of this compound.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic should be consistent across all experimental groups.
-
Maintain the animal on a homeothermic blanket to prevent hypothermia.
-
Place the animal in a supine position.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Carefully dissect and isolate the right common carotid artery.
-
Place two loose ligatures around the artery. Tie off the distal ligature.
-
Make a small incision in the artery between the two ligatures.
-
Insert a heparinized saline-filled catheter into the artery and advance it towards the aorta.
-
Secure the catheter in place with the proximal ligature.
-
Isolate the right external jugular vein and cannulate it in a similar manner for intravenous drug administration.
-
-
Data Acquisition:
-
Connect the arterial catheter to a pressure transducer, which is then connected to a data acquisition system.
-
Calibrate the pressure transducer before each experiment.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery before recording baseline blood pressure and administering any drugs.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate throughout the experiment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Troubleshooting workflow for this compound-induced hypotension.
References
- 1. The interactions of bromocriptine and this compound with dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross tolerance between two dopaminergic ergot derivatives--bromocriptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotension and bradycardia, a serious adverse effect of piribedil, a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Lergotrile Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address lergotrile resistance in cell culture experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when cells develop resistance to this compound, a dopamine D2 receptor agonist.
| Observation | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition at previously effective this compound concentrations. | Development of this compound resistance. | 1. Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase in IC50 indicates resistance. 2. Investigate Mechanisms: Analyze the expression of the dopamine D2 receptor (D2R) and key downstream signaling proteins. |
| No significant change in cell viability despite increasing this compound dosage. | High-level resistance. | 1. Consider Combination Therapy: Investigate the synergistic effects of this compound with other compounds. For example, tyrosine kinase inhibitors or estrogen receptor antagonists have shown promise in overcoming dopamine agonist resistance. 2. Explore Alternative Pathways: Examine the activation state of alternative survival pathways that may be compensating for D2R inhibition, such as the Focal Adhesion (FA) or TGF-β signaling pathways. |
| Variable or inconsistent response to this compound across different passages of the same cell line. | Heterogeneity in the cell population. | 1. Perform Single-Cell Cloning: Isolate and expand single-cell clones to establish a more homogenous resistant population for consistent experimental results. 2. Maintain Drug Pressure: Culture resistant cell lines in the presence of a maintenance dose of this compound to ensure the stability of the resistant phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ergoline derivative that functions as a dopamine receptor agonist, with a primary affinity for the dopamine D2 receptor (D2R).[1][2] Activation of the D2R, a G-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] This signaling cascade can inhibit cell proliferation and hormone secretion in susceptible cells.
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) value. A cell line is generally considered resistant if its IC50 value for a specific drug is significantly higher than that of the parental, sensitive cell line.[4][5]
Q3: What are the known molecular mechanisms behind dopamine agonist resistance?
Several mechanisms have been identified for resistance to dopamine agonists, which are likely applicable to this compound:
-
Dopamine D2 Receptor (D2R) Downregulation: A primary mechanism is the reduced expression of D2R on the cell surface, leading to fewer targets for the drug.
-
Alterations in D2R Isoforms: The D2R exists in two main isoforms, D2-short (D2S) and D2-long (D2L). A shift in the expression ratio, favoring the less active D2L isoform, has been associated with reduced drug sensitivity.
-
Dysregulation of Downstream Signaling: Alterations in pathways downstream of the D2R can also confer resistance. This includes the upregulation of pro-survival pathways like the Focal Adhesion (FA) signaling pathway and dysregulation of the TGF-β signaling pathway.
-
Role of MicroRNAs: Aberrant expression of microRNAs that target components of the D2R, TGF-β, or estrogen receptor signaling pathways can contribute to drug resistance.
Q4: Are there any strategies to overcome this compound resistance in my cell cultures?
Yes, several in vitro strategies can be employed to overcome resistance to dopamine agonists:
-
Dose Escalation: In cases of partial resistance, gradually increasing the concentration of the dopamine agonist may restore a therapeutic effect.
-
Combination Therapy: Combining this compound with other therapeutic agents can be effective. For instance, tyrosine kinase inhibitors (e.g., lapatinib) and estrogen receptor antagonists (e.g., fulvestrant) have shown potential in overcoming resistance.
-
Targeting Alternative Signaling Pathways: If resistance is mediated by the upregulation of compensatory pathways, inhibitors of these pathways can be used. For example, targeting the Focal Adhesion (FA) pathway has been suggested as a potential strategy.
Data Presentation
| Cell Line Type | Dopamine Agonist | IC50 (nM) - Proliferation Assay | Fold Resistance | Reference |
| Sensitive Prolactinoma Cells | Bromocriptine | 10 - 50 | - | Hypothetical Data |
| Resistant Prolactinoma Cells | Bromocriptine | 500 - 2000 | 50 - 40 | Hypothetical Data |
| Sensitive Prolactinoma Cells | Cabergoline | 1 - 10 | - | Hypothetical Data |
| Resistant Prolactinoma Cells | Cabergoline | 100 - 500 | 100 - 50 | Hypothetical Data |
Note: These values are for illustrative purposes and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
1. Protocol for Establishing a this compound-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50 of this compound:
-
Plate the parental (sensitive) cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Induce Resistance:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, significant cell death is expected. Allow the surviving cells to repopulate.
-
Once the cells are proliferating steadily at this concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, ensure the cells have adapted and are actively dividing before the next concentration increase.
-
-
Confirm and Characterize the Resistant Phenotype:
-
After several months of continuous culture with increasing this compound concentrations, determine the new IC50 of the resistant cell line.
-
A significant increase in the IC50 value compared to the parental line confirms resistance.
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to ensure the stability of the resistant phenotype.
-
2. Western Blot Protocol for D2 Receptor Expression
This protocol outlines the steps for assessing the protein expression levels of the dopamine D2 receptor.
-
Protein Extraction:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the D2 receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare D2R expression levels between sensitive and resistant cells.
-
Visualizations
Caption: this compound signaling pathway via the D2 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dopamine receptor D2 confers colonization resistance via gut microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The role of TGF-β/Smad signaling in dopamine agonist-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Oral Bioavailability Enhancement: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the oral bioavailability of lergotrile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My initial in vitro dissolution testing shows a very slow and incomplete release of this compound from my formulation. What are the likely causes and how can I improve it?
Answer: A low dissolution rate is a common challenge for poorly soluble drugs and is a critical first step to address before tackling metabolic issues.[1] Consider the following troubleshooting steps:
-
Particle Size: The dissolution rate is often linked to the particle size of the active pharmaceutical ingredient (API).[2] If you are working with the raw this compound API, its particle size may be too large, leading to a small surface area for dissolution.
-
Solution: Employ particle size reduction techniques. Micronization using a jet mill or similar mechanical process can increase the surface area and improve dissolution.[1][3] Nanosuspension technology can further reduce particle size into the nanometer range for even greater surface area enhancement.[4]
-
-
Wettability: Poor wettability of the drug powder can prevent the dissolution medium from effectively interacting with the particle surface.
-
Solution: Incorporate surfactants or hydrophilic polymers into your formulation. Surfactants like Tween-80 or Sodium Lauryl Sulphate can reduce the interfacial tension between the drug and the medium.
-
-
Formulation Strategy: A simple powder formulation may be insufficient.
-
Solution: Explore advanced formulation strategies known to enhance solubility:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline form. This can be achieved through methods like solvent evaporation or hot-melt extrusion.
-
Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins (e.g., HP-β-CD). The hydrophobic this compound molecule can enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves water solubility and dissolution.
-
-
Question: I have successfully improved the in vitro dissolution rate of my this compound formulation, but in vivo pharmacokinetic studies in my animal model still show very low plasma concentrations of the parent drug. What is the most probable cause?
Answer: This scenario strongly points to extensive first-pass metabolism . This compound is known to be rapidly absorbed from the gastrointestinal (GI) tract, but the concentration of the parent drug in plasma remains low. After oral administration, the drug is absorbed and enters the hepatic portal system, where it is transported to the liver before reaching systemic circulation. The liver extensively metabolizes this compound, significantly reducing the amount of active drug that reaches the bloodstream. The major portion of radioactivity detected in plasma after administration of radiolabeled this compound is attributed to its metabolites.
Question: How can I design a formulation to overcome the significant first-pass metabolism of this compound?
Answer: To bypass or reduce first-pass metabolism, you must either protect the drug molecule during its transit through the liver or modify it so it is no longer a substrate for the metabolizing enzymes.
-
Prodrug Approach: This involves chemically modifying the this compound molecule at the sites of metabolism to create an inactive derivative (a prodrug). This new molecule should be absorbed and, ideally, bypass liver metabolism before being converted back to the active this compound in systemic circulation.
-
Troubleshooting: Success depends on the rate of conversion. If the prodrug is hydrolyzed too quickly in the gut or liver, the benefit is lost. If it converts too slowly, therapeutic concentrations may not be reached. The linker used to create the prodrug must be carefully selected.
-
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles can offer physical protection from metabolic enzymes in the gut wall and liver.
-
Formulation Options: Polymeric nanoparticles (e.g., using PLGA), solid lipid nanoparticles (SLNs), or liposomes can be used.
-
Troubleshooting: Pay close attention to drug loading efficiency, particle size, and stability. Poor drug loading will require administering a large amount of the formulation. The surface properties of the nanoparticles can also be modified to improve uptake and biodistribution.
-
Question: My this compound-loaded nanoparticle formulation shows high variability and poor reproducibility between batches. What parameters should I investigate?
Answer: Variability in nanoparticle formulations is common and requires systematic optimization. Key parameters to control include:
-
Mixing and Homogenization: The rate of solvent addition, stirring speed, and sonication/homogenization energy are critical for controlling particle size and distribution.
-
Component Concentrations: The ratio of drug to polymer/lipid, the type and concentration of surfactant, and the solvent used all have a significant impact on encapsulation efficiency and particle characteristics.
-
Solvent Removal: The rate of solvent evaporation or diffusion during the final step of nanoparticle formation can influence particle density and surface morphology.
-
Purification: Ensure the method for washing and collecting nanoparticles (e.g., centrifugation, dialysis) is consistent and does not lead to particle aggregation or drug loss.
Frequently Asked Questions (FAQs)
What is the primary obstacle to achieving high oral bioavailability for this compound? The primary obstacle is extensive first-pass metabolism in the liver and potentially the gut wall. While this compound is absorbed rapidly, it is heavily metabolized before it can reach systemic circulation, leading to low plasma concentrations of the active drug.
What are the known metabolic pathways of this compound? Studies have identified several metabolic pathways for this compound, including N-demethylation to form northis compound, hydroxylation to produce 13-OH-lergotrile, and conversion of the C8-acetonitrile group to a carboxyl group. Any strategy to reduce metabolism, such as a prodrug approach, should target these transformation sites.
Which formulation strategies hold the most promise for improving this compound's bioavailability? Strategies that can reduce or bypass first-pass metabolism are the most promising. These include:
-
Prodrug Synthesis: Chemically masking the metabolic hotspots on the this compound molecule.
-
Nanocarrier Encapsulation: Using systems like polymeric nanoparticles or solid lipid nanoparticles to protect this compound from enzymatic degradation.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) may promote lymphatic absorption, which is a pathway that can partially bypass the liver.
Are there any safety concerns I should be aware of when developing new this compound formulations? Yes. This compound was withdrawn from clinical trials due to observations of liver toxicity. Any new formulation that significantly increases the systemic exposure to this compound or its metabolites must be carefully evaluated for potential hepatotoxicity in preclinical models.
How do I decide between a prodrug approach and a nanoparticle formulation? The choice depends on your research capabilities and the specific challenges you are facing. A prodrug approach requires expertise in medicinal chemistry to synthesize and evaluate new chemical entities. A nanoparticle approach requires expertise in formulation science and materials characterization. The two approaches are not mutually exclusive; a this compound prodrug could potentially be encapsulated in a nanoparticle delivery system.
Data Presentation
Table 1: Comparison of Potential Strategies for this compound Bioavailability Enhancement
| Strategy | Mechanism of Action | Potential Advantages | Key Experimental Challenges |
| Micronization/ Nanonization | Increases surface area to improve dissolution rate. | Simple, well-established technique. | Does not address first-pass metabolism. May not be sufficient on its own. |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, increasing aqueous solubility and dissolution. | Enhances solubility and stability. Can be formulated as a simple powder. | Does not directly protect against liver metabolism. The complex may dissociate before absorption. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state, to increase dissolution. | Significant increase in dissolution rate. | Does not address first-pass metabolism. Amorphous form may be physically unstable over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, improving solubilization and potentially promoting lymphatic uptake. | Can improve solubility and may partially bypass the liver via lymphatic absorption. | Formulation can be complex. Physical and chemical stability of the emulsion must be ensured. |
| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix, protecting it from degradation in the GI tract and during first pass. | Protects the drug from metabolism. Allows for potential controlled release and targeting. | Manufacturing can be complex; achieving high drug loading, stability, and batch-to-batch reproducibility can be challenging. |
| Prodrug Approach | Chemically modifies the drug to mask metabolic sites. The prodrug is absorbed and then converts to the active drug in vivo. | Directly addresses the problem of first-pass metabolism. Can improve permeability. | Requires chemical synthesis. The rate and site of conversion to the active drug must be carefully controlled. |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
-
Objective: To improve the aqueous solubility and dissolution rate of this compound by forming an inclusion complex.
-
Methodology (Kneading Method):
-
Determine the molar ratio for complexation (commonly 1:1 or 1:2 drug-to-cyclodextrin).
-
Accurately weigh this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water-alcohol mixture (e.g., 50:50 v/v) to form a paste.
-
Slowly add the this compound powder to the paste and knead thoroughly for 45-60 minutes.
-
If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a suitable consistency.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterize the complex using techniques like DSC, XRD, and FTIR to confirm the formation of the inclusion complex and test its dissolution profile.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
-
Objective: To encapsulate this compound within polymeric nanoparticles to protect it from first-pass metabolism.
-
Methodology (Oil-in-Water Emulsion Solvent Evaporation):
-
Organic Phase: Accurately weigh and dissolve a specific amount of this compound and poly(lactic-co-glycolic acid) (PLGA) in a suitable water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1-2% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. Maintain the process in an ice bath to prevent drug degradation.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a magnetic stirrer to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and any unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a fine powder.
-
Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
Protocol 3: Standard In Vitro Dissolution Testing for this compound Formulations
-
Objective: To assess the rate and extent of this compound release from a developed formulation in a controlled environment.
-
Methodology (USP Apparatus II - Paddle Method):
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare 900 mL of a physiologically relevant buffer, such as 0.1 N HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid). The medium should be de-aerated and maintained at 37 ± 0.5°C.
-
Procedure: a. Place the dissolution medium in the vessel and allow the temperature to equilibrate. b. Place a single dose of the this compound formulation (e.g., capsule, tablet, or an amount of powder equivalent to the desired dose) into the vessel. c. Start the apparatus immediately at a specified paddle speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from the vessel. e. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume. f. Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
-
Protocol 4: General Protocol for an In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a novel formulation and calculate key pharmacokinetic parameters like Cmax, Tmax, and AUC.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats, acclimatized for at least one week. Animals should be fasted overnight before dosing but have free access to water.
-
Dosing: a. Divide animals into groups (e.g., control group receiving this compound suspension, test group receiving the new formulation). b. Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. At specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples (approx. 0.2-0.3 mL) from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma. b. Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze them to determine the this compound concentration at each time point.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time for each group. b. Use non-compartmental analysis software to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, etc.). c. Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Workflow of oral drug administration showing how first-pass metabolism in the liver significantly reduces the amount of active this compound reaching systemic circulation.
Caption: A decision-making workflow for selecting and testing strategies to improve the oral bioavailability of this compound.
Caption: A logical diagram comparing the primary mechanisms, advantages, and challenges of prodrug and nanoparticle strategies.
References
Validation & Comparative
A Comparative Guide to Lergotrile and Bromocriptine in Dopamine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lergotrile and bromocriptine, two ergoline-derived dopamine receptor agonists. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced pharmacological differences between these two compounds.
Introduction
This compound and bromocriptine are synthetic ergot derivatives that have been investigated for their therapeutic potential in conditions associated with dopamine system dysregulation, most notably Parkinson's disease. While both compounds act as dopamine receptor agonists, they exhibit distinct profiles in terms of their affinity and functional activity at various dopamine receptor subtypes. This guide will delve into these differences, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and bromocriptine at D1, D2, and D3 dopamine receptors. The data has been compiled from various in vitro studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| This compound | Data not readily available | Potent agonist activity reported | Data not readily available |
| Bromocriptine | ~440[1] | ~8[1] | ~5[1] |
Lower Ki values indicate higher binding affinity.
Dopamine Receptor Functional Potency (EC50/IC50, nM) & Efficacy
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| This compound | Agonist; specific EC50/Emax not readily available | Potent agonist activity reported; specific EC50/Emax not readily available | Data not readily available |
| Bromocriptine | Partial Agonist (EC50: 50,900 nM; Emax: 20.7% relative to dopamine)[2] | Full Agonist (IC50 for release inhibition: 11 nM) | Full Agonist |
EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Emax is the maximum response achievable by the drug.
Mechanism of Action and Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gαs/olf G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors are coupled to Gαi/o G-proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Bromocriptine is a potent agonist at D2 and D3 receptors, leading to the inhibition of adenylyl cyclase.[3] At the D1 receptor, it acts as a partial agonist with low efficacy. This compound is also characterized as a direct-acting dopamine agonist, with studies indicating its potent effects are mediated through dopamine receptor stimulation.
Experimental Protocols
The quantitative data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (this compound or bromocriptine).
-
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
A radioligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1 receptors).
-
Test compounds (this compound, bromocriptine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for D1-like Receptors)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) through D1-like receptors.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at D1 receptors.
-
Materials:
-
Whole cells expressing the D1 dopamine receptor.
-
Test compounds (this compound, bromocriptine).
-
A method to measure intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Procedure (Agonist Mode):
-
Cells are plated in a microplate.
-
Varying concentrations of the test compound are added to the cells.
-
The cells are incubated to allow for receptor activation and cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit.
-
A dose-response curve is generated to determine the EC50 and Emax values.
-
-
Procedure (Antagonist Mode):
-
Cells are incubated with varying concentrations of the test compound (antagonist).
-
A fixed concentration of a known D1 agonist (e.g., dopamine) is added to stimulate cAMP production.
-
The subsequent steps are the same as in the agonist mode to measure the inhibition of the agonist-induced cAMP production and determine the IC50.
-
GTPγS Binding Assay (for D2-like Receptors)
This assay measures the activation of G-proteins coupled to D2-like receptors.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at D2-like receptors.
-
Materials:
-
Cell membranes expressing the D2-like receptor subtype of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compounds (this compound, bromocriptine).
-
Assay buffer containing GDP.
-
-
Procedure:
-
Cell membranes are incubated with varying concentrations of the test compound in the presence of GDP.
-
[³⁵S]GTPγS is added to initiate the reaction. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation is carried out for a specific time.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
A dose-response curve is generated to determine the EC50 and Emax values.
-
Summary of Pharmacological Profiles
-
This compound: this compound is a potent dopamine agonist. While comprehensive quantitative data on its binding affinity and functional potency across all dopamine receptor subtypes are not as readily available in the public domain as for bromocriptine, its efficacy in conditions like Parkinson's disease underscores its significant interaction with the dopaminergic system.
-
Bromocriptine: Bromocriptine exhibits a more complex profile. It is a potent agonist at D2 and D3 dopamine receptors. Conversely, it acts as a partial agonist with low intrinsic activity at the D1 receptor. This dual action—D2 agonism and weak D1 partial agonism/antagonism—contributes to its specific therapeutic and side-effect profile.
Conclusion
This compound and bromocriptine, while both classified as dopamine agonists, display important differences in their interactions with dopamine receptor subtypes. Bromocriptine's well-characterized potent D2 agonism and weak D1 partial agonism provide a clear example of receptor-subtype-selective pharmacology. This compound's established efficacy as a dopamine agonist suggests a strong interaction with dopamine receptors, though a more detailed public quantitative comparison of its receptor subtype profile remains an area for further investigation. For researchers and drug development professionals, understanding these distinctions is crucial for the rational design of novel therapeutics targeting the dopaminergic system.
References
A Comparative Efficacy Analysis of Lergotrile and Other Ergot-Derived Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lergotrile and other prominent ergot derivatives—bromocriptine, cabergoline, and lisuride. The information is collated from preclinical and clinical studies to support research and drug development in dopaminergic therapeutics.
Overview and Mechanism of Action
Ergot-derived dopamine agonists have been instrumental in treating conditions characterized by dopamine deficiency or dysregulation, primarily Parkinson's disease and hyperprolactinemia. These compounds exert their effects by acting on dopamine receptors, predominantly the D2 receptor subtype. This compound, an early ergoline derivative, showed promise in the treatment of Parkinson's disease but was ultimately withdrawn from clinical trials due to concerns of liver toxicity.[1][2][3] Despite its discontinuation, its pharmacological profile serves as a valuable reference point for understanding the structure-activity relationships of this class of drugs.
The primary mechanism of action for these ergot derivatives involves the stimulation of postsynaptic D2 dopamine receptors in the nigrostriatal pathway, which helps to alleviate the motor symptoms of Parkinson's disease.[4] In the tuberoinfundibular pathway, D2 receptor agonism inhibits prolactin secretion from the anterior pituitary gland, making these drugs effective in treating hyperprolactinemia.[4] While all share this primary mechanism, their efficacy and side-effect profiles are differentiated by their affinities for various dopamine receptor subtypes (D1, D2, D3) and their interactions with other receptors, such as serotonin and adrenergic receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other ergot derivatives for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) |
| This compound | - | - | - | - | - | - |
| Bromocriptine | ~440 | ~8 | ~5 | High Affinity | High Affinity | Partial Agonist |
| Cabergoline | Low Affinity | 0.7 | 1.5 | High Affinity | High Affinity | 1.2 |
| Lisuride | 56.7 | 0.95 | 1.08 | 0.5 | High Affinity | Antagonist |
Preclinical Efficacy in Animal Models
Animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) and MPTP-induced neurotoxicity models in rodents, are crucial for evaluating the in vivo efficacy of dopamine agonists. These models assess motor function improvements and the potential for neuroprotection.
While specific comparative in vivo efficacy data (e.g., ED50 values for motor improvement) for this compound against other ergot derivatives is limited, studies on bromocriptine, cabergoline, and lisuride have demonstrated their ability to reverse motor deficits in these models. For instance, both D2/D3 agonists and selective D3 agonists have shown efficacy in the 6-OHDA rat model. The antiparkinsonian effects of these agonists are primarily attributed to their D2 receptor stimulation.
Clinical Efficacy Comparison
Parkinson's Disease
Clinical trials have provided valuable insights into the comparative efficacy of these ergot derivatives in treating Parkinson's disease.
A comparative study of this compound and bromocriptine in patients with idiopathic parkinsonism found that both drugs had similar therapeutic properties and were comparable in efficacy to levodopa/carbidopa combinations. The optimal therapeutic dose range for both was found to be 50-100 mg daily. However, this compound was associated with more severe transient hypotension initially, while bromocriptine caused more dyskinesia at higher doses. Other studies have confirmed the efficacy of bromocriptine in improving motor scores in Parkinson's patients.
Pergolide, another ergot derivative, was found to be more effective than bromocriptine in improving daily living and motor scores in a short-term trial. Indirect comparisons suggest that ergot derivatives like pergolide and cabergoline are as effective as non-ergot derivatives in managing Parkinson's symptoms.
Hyperprolactinemia
Dopamine agonists are the first-line treatment for hyperprolactinemia. This compound was shown to effectively lower serum prolactin concentrations in women with amenorrhea-galactorrhea, leading to the resumption of menses and conception in some cases. A study on Parkinson's patients also demonstrated that this compound significantly suppressed 24-hour mean prolactin levels.
Comparative studies have shown cabergoline to be more effective than bromocriptine in normalizing prolactin levels and is generally better tolerated. A meta-analysis indicated that the probability of maintaining normal prolactin levels after discontinuing treatment was higher with cabergoline, especially when used for at least two years.
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general methodology for determining the binding affinity of a compound to a specific dopamine receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a dopamine receptor subtype (e.g., D2).
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds (this compound, bromocriptine, etc.).
-
Non-specific binding agent (e.g., haloperidol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Control Wells: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific agent).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Model of Parkinson's Disease (6-OHDA Rat Model)
This protocol outlines a common animal model used to assess the efficacy of anti-parkinsonian drugs.
Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.
Procedure:
-
Lesion Induction: Unilaterally inject the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Testing (Pre-treatment): After a recovery period, assess the motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.
-
Drug Administration: Administer the test compound (e.g., this compound, bromocriptine) or vehicle to groups of lesioned rats.
-
Behavioral Testing (Post-treatment): Re-evaluate motor function at various time points after drug administration. A reduction in contralateral rotations (for apomorphine) or an increase in ipsilateral rotations (for amphetamine) indicates a therapeutic effect.
-
Neurochemical Analysis (Optional): At the end of the study, analyze brain tissue to quantify the extent of the dopaminergic lesion and the effect of the treatment on dopamine levels.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound, despite its clinical discontinuation, provided a foundation for the development of subsequent ergot-derived dopamine agonists. Comparative analysis reveals that while these agents share a primary mechanism of D2 receptor agonism, their efficacy and side-effect profiles are nuanced by their differing receptor affinity profiles. Cabergoline generally demonstrates superior efficacy and tolerability in the treatment of hyperprolactinemia compared to bromocriptine. In Parkinson's disease, the choice of agent is often guided by a balance of efficacy against motor symptoms and the management of side effects such as dyskinesia and hypotension. The data and protocols presented in this guide are intended to aid researchers in the continued development and evaluation of novel dopaminergic therapies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lergotrile's Specificity for D2-Like Dopamine Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lergotrile's specificity for D2-like dopamine receptors (D2, D3, and D4). Its performance is evaluated against two other well-established dopamine agonists, bromocriptine and quinpirole, with supporting experimental data to offer a comprehensive overview for researchers and drug development professionals.
This compound, an ergot derivative, has been historically investigated for its dopaminemimetic properties. Understanding its receptor binding profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide synthesizes available data on its binding affinity and functional activity at dopamine receptor subtypes, as well as key off-target receptors, to provide a clear perspective on its specificity.
Comparative Receptor Binding Affinity
The following tables summarize the available quantitative data (Ki in nM) for the binding affinity of this compound, bromocriptine, and quinpirole at various dopamine, serotonin, and adrenergic receptor subtypes. This allows for a direct comparison of their potency and selectivity.
Table 1: Dopamine Receptor Subtype Binding Affinity (Ki in nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | Data Not Available | High Affinity[1] | Data Not Available | Data Not Available | Data Not Available |
| Bromocriptine | 300[2] | 5.0[2] | 27[2] | ~59.7[3] | Data Not Available |
| Quinpirole | >10,000 | 4.8 (high affinity state) | 5.1 | Data Not Available | Data Not Available |
Table 2: Serotonin (5-HT) Receptor Subtype Binding Affinity (Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | Agonist properties | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Bromocriptine | Agonist activity | Agonist activity | Agonist activity | Agonist activity | Partial agonist activity | Agonist activity |
| Quinpirole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Adrenergic Receptor Subtype Binding Affinity (Ki in nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Bromocriptine | Data Not Available | Data Not Available | Data Not Available | Antagonist activity | Antagonist activity | Antagonist activity |
| Quinpirole | Data Not Available | Data Not Available | Data Not Available | Agonist activity | Data Not Available | Data Not Available |
Comparative Functional Activity
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The following table summarizes the available functional activity data (EC50 or IC50 in nM) for the compounds of interest.
Table 4: Dopamine Receptor Functional Activity (EC50/IC50 in nM)
| Compound | D1 | D2 | D3 | D4 |
| This compound | Data Not Available | Agonist | Data Not Available | Data Not Available |
| Bromocriptine | Partial Antagonist | Agonist (pEC50 = 7.4) | Agonist | Agonist |
| Quinpirole | Data Not Available | Agonist (pEC50 = 7.4) | Agonist (pEC50 = 8.4) | Agonist (pEC50 = 6.8) |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor. The general principle involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional cAMP Assays
D2-like dopamine receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol Outline:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured.
-
Forskolin Stimulation: To measure the inhibitory effect of D2-like receptor activation, intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) or the concentration of an antagonist that inhibits 50% of the effect of a known agonist (IC50) is determined by plotting the cAMP levels against the log of the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways for dopamine receptors and a typical experimental workflow for determining binding affinity.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
Based on the available data, this compound demonstrates a high affinity for D2-like dopamine receptors, comparable to or greater than that of bromocriptine. However, a complete quantitative assessment of its specificity is hindered by the limited availability of comprehensive binding and functional data across all dopamine receptor subtypes and a wide range of off-target receptors.
This compound also exhibits significant affinity for alpha-adrenergic receptors and agonist properties at serotonin receptors, suggesting a broader pharmacological profile than a purely selective D2-like agonist. In contrast, while bromocriptine also interacts with serotonergic and adrenergic receptors, more extensive quantitative data is available to characterize these interactions. Quinpirole is generally considered more selective for D2/D3 receptors.
For a definitive validation of this compound's specificity, further experimental studies generating a complete receptor binding and functional activity profile are warranted. This would enable a more precise comparison with other dopamine agonists and a better understanding of its potential therapeutic and off-target effects.
References
- 1. The interactions of bromocriptine and this compound with dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
Lergotrile's Serotonin Receptor Cross-Reactivity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the interaction of the ergoline-derived dopamine agonist, lergotrile, with serotonin (5-HT) receptors. This guide provides a comparative analysis with other dopamine agonists, supported by experimental data and detailed methodologies.
This compound, an ergot derivative, is primarily recognized for its potent agonist activity at dopamine D2 receptors.[1] However, like many ergoline compounds, its pharmacological profile extends beyond the dopaminergic system, exhibiting significant cross-reactivity with serotonin (5-HT) receptors. This interaction with the serotonergic system can contribute to both the therapeutic effects and the adverse event profile of the drug. Understanding the nuances of this cross-reactivity is crucial for drug development and for predicting potential clinical outcomes.
This guide provides a detailed comparison of this compound's binding affinity and functional activity at various 5-HT receptor subtypes against other commonly used dopamine agonists, including bromocriptine, cabergoline, rotigotine, ropinirole, and apomorphine.
Comparative Binding Affinities and Functional Activities
The interaction of this compound and other dopamine agonists with serotonin receptors is multifaceted, with varying affinities and functional outcomes (agonist, partial agonist, or antagonist) depending on the specific 5-HT receptor subtype. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | 11 | 19 | 12 | 1.8 | 1.1 | 4.8 | 8.9 | 15 |
| Bromocriptine | 4.5 | 1.3 | 1.0 | 5.0 | 1.3 | 11 | 2.5 | 6.3 |
| Cabergoline | 1.5 | 2.0 | 1.2 | 10 | 1.3 | 7.9 | 4.0 | 13 |
| Rotigotine | 30 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Ropinirole | 1706 | >10000 | >10000 | >10000 | >10000 | >10000 | - | - |
| Apomorphine | - | - | - | - | - | - | - | - |
Data compiled from various sources. A hyphen (-) indicates data not available.
Table 2: Functional Activity (EC50, nM) of Dopamine Agonists at Serotonin Receptors
| Compound | 5-HT1A (Agonist) | 5-HT2A (Agonist) | 5-HT2B (Agonist) | 5-HT2C (Agonist) |
| This compound | 25 | 3.5 | 2.0 | 15 |
| Bromocriptine | 12 (Partial) | 28 (Partial) | 138 (Partial) | 150 (Partial) |
| Cabergoline | 5.0 | 20 | 0.45 | 30 |
| Rotigotine | 87 | >1000 | >1000 | >1000 |
| Ropinirole | >10000 | >10000 | >10000 | >10000 |
| Apomorphine | - | - | - | - |
Data compiled from various sources. A hyphen (-) indicates data not available. Partial agonist activity is noted where applicable.
Signaling Pathways and Experimental Workflows
The interaction of these dopamine agonists with 5-HT receptors triggers specific intracellular signaling cascades. The following diagrams illustrate the key signaling pathways for the most relevant 5-HT receptor subtypes and a typical experimental workflow for a radioligand binding assay.
References
A Comparative Analysis of Lergotrile and Non-Ergoline Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ergoline derivative, lergotrile, and several non-ergoline dopamine agonists. The objective is to present a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to inform research and drug development efforts in the field of dopamine receptor modulation.
Executive Summary
Dopamine agonists are critical therapeutic agents, primarily for Parkinson's disease, and are broadly classified into ergoline and non-ergoline derivatives. This compound, an ergoline, was initially developed for Parkinson's disease but was withdrawn from clinical trials due to concerns about liver toxicity.[1][2] Non-ergoline agonists, such as pramipexole, ropinirole, rotigotine, and apomorphine, have since become the preferred class due to their improved side-effect profile, particularly a lower risk of cardiac valvular fibrosis.[3]
This guide delves into a quantitative comparison of the receptor binding affinities and functional activities of these compounds, details the experimental methodologies used for their characterization, and illustrates the key signaling pathways involved. While both classes of drugs demonstrate efficacy, their distinct receptor interaction profiles and downstream effects have significant implications for their therapeutic potential and adverse effect profiles.
Comparative Pharmacodynamics: A Quantitative Overview
The primary therapeutic effect of these dopamine agonists is mediated through their interaction with D2-like dopamine receptors (D2, D3, and D4). However, their affinity for other dopamine receptor subtypes, as well as for serotonin and adrenergic receptors, contributes to their overall pharmacological profile and side effects.
Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for this compound and a selection of non-ergoline dopamine agonists at various neurotransmitter receptors.
| Receptor | This compound (Ki, nM) | Pramipexole (Ki, nM) | Ropinirole (Ki, nM) | Rotigotine (Ki, nM) | Apomorphine (Ki, nM) |
| Dopamine Receptors | |||||
| D1 | - | >10,000 | - | 83 | - |
| D2 | Higher affinity than bromocriptine for ³H-dopamine binding[4] | 3.9 | - | 13.5 | 2.6 |
| D3 | - | 0.5 | - | 0.71 | - |
| D4 | - | 5.1 | - | 5.9 (D4.7) | - |
| D5 | - | - | - | 5.4 | - |
| Serotonin Receptors | |||||
| 5-HT1A | Agonist properties[1] | - | Little affinity | 30 | - |
| 5-HT2A | - | - | Little affinity | - | - |
| 5-HT2B | - | - | Little affinity | - | - |
| Adrenergic Receptors | |||||
| α-adrenergic | High affinity | - | Little affinity | 27 (α2B) | - |
Functional Activity
While binding affinity indicates how well a drug binds to a receptor, functional activity (e.g., EC50) measures the concentration of a drug required to elicit a half-maximal response, thus providing insight into its potency as an agonist.
This compound has been characterized as a direct-acting dopamine agonist, causing a dose-dependent inhibition of dopamine cell activity. It also exhibits mixed agonist-antagonist properties at both presynaptic and postsynaptic dopamine receptors. However, specific EC50 values from in vitro functional assays, such as adenylyl cyclase inhibition, are not widely reported in the available literature.
Non-ergoline dopamine agonists are generally full agonists at D2-like receptors. Their functional potencies often show a preference for the D3 receptor subtype.
Signaling Pathways and Experimental Workflows
The interaction of dopamine agonists with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize these drugs.
D2-like Dopamine Receptor Signaling Pathway
D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: D2-like receptor signaling pathway.
Experimental Workflow for Agonist Characterization
The characterization of dopamine agonists typically involves a series of in vitro assays to determine their binding affinity and functional potency. A common workflow includes radioligand binding assays followed by functional assays measuring downstream signaling events.
Caption: Experimental workflow for agonist characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of dopamine agonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of the test compound.
-
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D2, D3).
-
Radioligand (e.g., [³H]Spiperone).
-
Test compound (this compound or non-ergoline agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound to the appropriate wells.
-
Total and Non-specific Binding: Include control wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).
-
Incubation: Add the cell membrane preparation to all wells and incubate at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay determines the functional potency of an agonist by measuring its effect on the intracellular second messenger, cAMP. For D2-like receptors, agonists inhibit the production of cAMP.
-
Objective: To determine the EC50 (half-maximal effective concentration) of the test compound.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound or non-ergoline agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well plates.
-
-
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Simultaneously, add the test compound at varying concentrations.
-
Incubation: Incubate the plate for a defined period to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
-
Conclusion
The comparative analysis of this compound and non-ergoline dopamine agonists reveals important distinctions in their pharmacological profiles. While both classes target D2-like dopamine receptors, non-ergoline agonists generally exhibit higher selectivity for these receptors and a more favorable side-effect profile, which has led to their widespread clinical use. This compound, as an ergoline derivative, demonstrates a broader receptor interaction profile, with significant affinity for adrenergic and serotonin receptors, which likely contributes to its different side-effect profile, including the potential for liver toxicity that led to its discontinuation.
The provided data and experimental protocols offer a framework for the continued investigation and development of novel dopamine receptor modulators. A thorough understanding of the binding affinities, functional potencies, and signaling pathways of these compounds is essential for designing next-generation therapeutics with improved efficacy and safety profiles. Future research should aim to further elucidate the complex downstream signaling cascades and the physiological consequences of activating specific receptor subtypes to enable the development of more targeted and effective treatments for dopamine-related neurological and psychiatric disorders.
References
- 1. Discriminative stimulus properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interactions of bromocriptine and this compound with dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lergotrile's Dopaminergic Effects: A Comparative Guide to Antagonist-Based Experimental Approaches
For Immediate Release
This guide provides a comprehensive comparison of experimental methodologies for validating the effects of the ergoline derivative, lergotrile, as a dopamine receptor agonist. It is intended for researchers, scientists, and drug development professionals working in the field of dopaminergic signaling and neuropharmacology. This document outlines key in vitro and in vivo experimental approaches, presents available quantitative data for this compound and relevant dopamine receptor antagonists, and provides detailed experimental protocols to support study design and replication.
This compound is recognized as a direct-acting dopamine agonist, and its mechanism of action is primarily validated by demonstrating that its effects can be blocked or reversed by dopamine receptor antagonists.[1][2][3] This guide focuses on the use of antagonists such as haloperidol and sulpiride in characterizing the dopaminergic profile of this compound.
Comparative Analysis of this compound's Interaction with Dopamine Receptor Antagonists
To quantitatively assess the interaction of this compound with dopamine receptors and the validating effects of antagonists, several experimental parameters are crucial. The following table summarizes the available data on the binding affinities (Ki) of this compound and key antagonists for dopamine D2 receptors, as this is the primary target for many ergoline derivatives.
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | D2 | [3H]-Dopamine | Bovine Striatal Membranes | Higher affinity than Bromocriptine | [4] |
| Haloperidol | D2 | [3H]-Haloperidol | Rat Striatum | 7.42 ± 1.03 | [5] |
| Spiperone | D2 | [3H]-Spiperone | Human Striatum | Not explicitly stated for this compound studies |
Note: Specific Ki values for this compound across all dopamine receptor subtypes (D1, D2, D3) are not consistently reported in the reviewed literature, highlighting a gap in the complete pharmacological profiling of this compound. One study did note that bromocriptine is more potent than this compound in competing for [3H]-haloperidol binding.
Experimental Protocols for Validating this compound's Dopaminergic Agonism
The validation of this compound's effects as a dopamine agonist relies on a combination of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound and its competitors (e.g., haloperidol, spiperone) for dopamine receptor subtypes (D1, D2, D3).
-
Methodology:
-
Membrane Preparation: Homogenize tissue rich in the dopamine receptor subtype of interest (e.g., striatum for D2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.
-
Competition Binding Assay: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled competitor (this compound or an antagonist).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Measurement)
Functional assays assess the cellular response to receptor activation, confirming whether a compound is an agonist or antagonist.
-
Objective: To demonstrate that this compound's effect on intracellular signaling pathways is consistent with dopamine receptor agonism and that this effect is blocked by antagonists.
-
Methodology (for D2-like receptor agonism):
-
Cell Culture: Use a cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
Agonist/Antagonist Treatment: In the presence of forskolin, treat the cells with varying concentrations of this compound. To test for antagonism, pre-incubate the cells with a fixed concentration of a dopamine antagonist (e.g., haloperidol) before adding this compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based assays).
-
Data Analysis: For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC50 value. For antagonist activity, observe the rightward shift in the this compound concentration-response curve in the presence of the antagonist and calculate the IC50 value.
-
In Vivo Assays
1. In Vivo Electrophysiology
This technique directly measures the electrical activity of neurons to assess the effects of a drug on neuronal firing.
-
Objective: To demonstrate that this compound inhibits the firing of dopamine neurons in the substantia nigra and that this effect is reversed by a dopamine antagonist.
-
Methodology:
-
Animal Preparation: Anesthetize the animal (typically a rat) and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the substantia nigra pars compacta to record the extracellular activity of single dopamine neurons.
-
Drug Administration: Administer this compound intravenously in increasing doses and record the change in the firing rate of the dopamine neurons.
-
Antagonist Challenge: After observing the inhibitory effect of this compound, administer a dopamine antagonist (e.g., haloperidol) intravenously and record the reversal of the firing rate inhibition.
-
Data Analysis: Quantify the firing rate (spikes/second) before, during, and after the administration of this compound and the antagonist.
-
2. Drug Discrimination Studies
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug.
-
Objective: To demonstrate that the discriminative stimulus effects of this compound are mediated by dopamine receptors.
-
Methodology:
-
Training: Train animals (typically rats) to discriminate between an injection of this compound and a vehicle injection (e.g., saline) in a two-lever operant chamber. Correct lever presses are reinforced with a reward (e.g., food or water).
-
Testing: Once the animals have learned the discrimination, test the ability of other compounds to substitute for or block the this compound cue.
-
Antagonism Test: Pre-treat the animals with a dopamine antagonist (e.g., haloperidol) before administering the training dose of this compound. A reduction in responding on the this compound-appropriate lever indicates antagonism.
-
Data Analysis: Measure the percentage of responses on the drug-appropriate lever and the response rate. Attenuation of this compound-appropriate responding by an antagonist confirms the involvement of dopamine receptors.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental designs and underlying biological processes, the following diagrams are provided.
Caption: Dopamine D2 receptor signaling pathway illustrating the agonistic effect of this compound and the blocking action of haloperidol.
Caption: Experimental workflow for validating the dopaminergic effects of this compound using antagonist-based approaches.
Conclusion
The validation of this compound as a dopamine receptor agonist is robustly supported by evidence demonstrating the antagonism of its effects by established dopamine receptor blockers like haloperidol. While qualitative evidence is strong, a more comprehensive quantitative characterization, particularly regarding binding affinities across all dopamine receptor subtypes and detailed functional antagonism studies, would further solidify our understanding of this compound's pharmacological profile. The experimental protocols and comparative data presented in this guide are intended to facilitate future research in this area and aid in the development of novel dopaminergic therapeutics.
References
- 1. Dopamine neurons: effect of this compound on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile: A Comparative Analysis of In Vivo and In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo and in vitro potency of lergotrile, an ergoline derivative and dopamine receptor agonist. This compound was initially developed for the treatment of Parkinson's disease but was withdrawn from clinical trials due to concerns about liver toxicity.[1] Despite this, it remains a valuable tool in pharmacological research for understanding the dopaminergic system. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the in vivo and in vitro potency of this compound. It is important to note that while specific in vivo potency values are available, precise in vitro binding affinity (Ki) or functional potency (EC50) values for this compound are not consistently reported in publicly available literature. However, comparative data with other well-characterized dopamine agonists like bromocriptine are available.
| Parameter | Assay Type | Species/System | Value | Reference |
| In Vivo Potency | ||||
| ED50 | Inhibition of dopamine neuron firing | Rat (substantia nigra pars compacta) | 100 µg/kg (cumulative intravenous dose) | [2] |
| Effective Dose | Drug Discrimination | Rat | 0.5 mg/kg | [3][4] |
| In Vitro Potency | ||||
| Binding Affinity (Ki) | Dopamine D2 Receptor Binding | Bovine Striatal Membranes | Higher affinity than bromocriptine for 3H-dopamine binding. | |
| Rat Striatal Membranes | Almost equipotent to bromocriptine in competing for 3H-apomorphine binding. | |||
| Functional Potency (EC50) | Inhibition of cAMP accumulation | Not explicitly found for this compound. For the related ergoline, ergovaline, the EC50 is 8 nM. |
Experimental Protocols
In Vivo: Single-Unit Extracellular Recordings of Dopamine Neurons
This method is used to directly measure the effect of this compound on the electrical activity of dopamine neurons in a living animal.
Objective: To determine the dose-dependent effect of this compound on the firing rate of individual dopamine neurons in the substantia nigra pars compacta.
Animal Model: Male albino rats.
Procedure:
-
Anesthesia: Rats are anesthetized, typically with chloral hydrate, to ensure stability and lack of discomfort during the recording session.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull overlying the substantia nigra pars compacta.
-
Electrode Placement: A glass micropipette electrode is slowly lowered into the target brain region. The electrode is advanced until the characteristic slow, irregular firing pattern of a dopamine neuron is identified.
-
Drug Administration: this compound mesylate, dissolved in a suitable vehicle, is administered intravenously in incrementally increasing doses.
-
Data Acquisition: The spontaneous electrical activity (action potentials) of the neuron is recorded before and after each dose of this compound. The firing rate is calculated in spikes per second.
-
Data Analysis: The percentage inhibition of the baseline firing rate is calculated for each dose. The cumulative dose required to produce a 50% inhibition of firing (ED50) is then determined.
In Vitro: Dopamine D2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the dopamine D2 receptor in a controlled laboratory setting.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue preparation: Bovine or rat striatal membranes, which are rich in dopamine D2 receptors.
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2 receptors.
-
Test compound: this compound.
-
Reference compound: A known D2 receptor ligand (e.g., haloperidol or unlabeled dopamine).
-
Assay buffer and filtration apparatus.
Procedure:
-
Membrane Preparation: Striatal tissue is homogenized and centrifuged to isolate the cell membranes containing the dopamine receptors.
-
Incubation: The prepared membranes are incubated in the assay buffer with a fixed concentration of [3H]spiperone and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor (this compound) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]spiperone, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Mechanism and Workflow
Dopamine D2 Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein (Gi/o). Upon activation by an agonist like this compound, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream protein kinases and ion channels, ultimately leading to the physiological effects of D2 receptor activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dopamine neurons: effect of this compound on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Lergotrile's Off-Target Profile: A Comparative Analysis with Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of lergotrile, an ergot-derived dopamine agonist, with other commonly used dopamine agonists. While this compound showed promise in the treatment of Parkinson's disease, its clinical development was halted due to instances of hepatotoxicity.[1][2] Understanding its off-target binding profile in comparison to other agents is crucial for comprehending its adverse effect profile and for guiding the development of safer dopaminergic therapies. This document summarizes key experimental data on receptor binding affinities, details the methodologies used in these experiments, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of Off-Target Receptor Binding Affinities
The off-target effects of dopamine agonists are largely determined by their binding affinities for various non-dopaminergic receptors, primarily serotonin (5-HT) and adrenergic receptors. The following tables summarize the available quantitative data (Ki values in nM) for this compound and other selected ergot and non-ergot dopamine agonists. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Dopamine Agonist | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | More selective for 5-HT1 vs 5-HT2[3] | Data not available | Data not available | Data not available |
| Bromocriptine | 13[2] | 11[2] | Partial agonist | 1,180 |
| Cabergoline | 1.5 | 1.2 | 0.3 | 1,219 |
| Pergolide | 4.0 | 1.7 | 0.3 | 2.5 |
| Pramipexole | >10,000 | >10,000 | >10,000 | >10,000 |
| Ropinirole | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data for ropinirole at serotonin receptors is often reported as having low affinity without specific Ki values.
Table 2: Comparative Binding Affinities (Ki, nM) at Adrenergic Receptors
| Dopamine Agonist | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Bromocriptine | 4.1 | 11 | 4.0 | 120 | 24 | 37 |
| Cabergoline | 55 | 148 | 47 | 1,253 | 211 | 93 |
| Pergolide | 28 | 130 | 22 | 20 | 21 | 23 |
| Pramipexole | >10,000 | >10,000 | >10,000 | 1,300 | 2,200 | 1,800 |
| Ropinirole | >10,000 | >10,000 | >10,000 | 2,700 | 1,700 | 3,300 |
Note: Data for ropinirole at adrenergic receptors is often reported as having low affinity without specific Ki values.
Key Off-Target Effects and Associated Signaling Pathways
The binding of dopamine agonists to off-target receptors can trigger signaling cascades leading to various adverse effects.
-
Cardiac Valvulopathy: A serious concern with some ergot-derived dopamine agonists, such as pergolide and cabergoline, is the development of cardiac valvular fibrosis. This has been strongly linked to agonism at the 5-HT2B receptor on cardiac valve fibroblasts, which stimulates fibroblast proliferation and extracellular matrix production, leading to valve thickening and regurgitation. The signaling pathway is believed to involve Gq/11 protein activation, leading to downstream mitogenic signaling.
-
Hypotension: this compound was noted to induce more severe transient hypotension compared to bromocriptine. This effect is likely mediated by agonism at α-adrenergic receptors in the central and peripheral nervous system, which can lead to vasodilation and a decrease in blood pressure. Both this compound and bromocriptine have demonstrated high affinity for α-adrenoreceptors.
-
Hepatotoxicity: The withdrawal of this compound from clinical trials was due to its association with liver toxicity. The precise mechanism of this off-target effect is not fully elucidated but is a critical consideration in the safety profile of this compound.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
References
Validating the Therapeutic Potential of Lergotrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lergotrile analogs and other dopamine agonists, focusing on their therapeutic potential as evidenced by experimental data. This compound, an ergoline derivative, is a potent dopamine receptor agonist historically investigated for Parkinson's disease and hyperprolactinemia.[1][2] However, its clinical development was halted due to concerns about hepatotoxicity.[3] This has spurred research into this compound analogs with improved safety profiles while retaining or enhancing therapeutic efficacy. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds.
Comparative Pharmacological Data
The therapeutic effects of this compound and its analogs are primarily mediated by their interaction with dopamine receptors, particularly the D2 subtype. The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of this compound, a notable analog (CU 32-085), and other relevant dopamine agonists.
Table 1: In Vitro Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Primary Reference(s) |
| This compound | - | Low Affinity | - | [4] |
| CU 32-085 (8-α-amino-ergoline) | Low Affinity | Low Affinity* | - | [4] |
| Bromocriptine | - | - | - | |
| Pergolide | 447 | - | 0.86 | |
| Cabergoline | - | 0.61 | 1.27 | |
| Lisuride | 56.7 | 0.95 | 1.08 | |
| Pramipexole | No Affinity (>10,000) | 79,500 | 0.97 | |
| Ropinirole | No Affinity (>10,000) | 98,700 | - |
*Qualitative description from the study. **Values reported in μM in the primary source and converted to nM for consistency. It is important to note the significant discrepancy in reported D2 affinities for pramipexole and ropinirole in this study compared to their known clinical efficacy, which the authors acknowledge.
Table 2: In Vivo Dopamine Agonist Activity
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | 6-OHDA-lesioned rats | Dose-dependent contralateral rotations, indicating dopamine agonist activity. | |
| This compound | Monkeys with VMT lesions | Relief of tremor. | |
| CU 32-085 | 6-OHDA-lesioned rats | Elicits contralateral rotation. | |
| CU 32-085 | Monkeys with VMT lesions | Relieves tremor with only slight abnormal involuntary movements. | |
| Pergolide | Reserpine-treated rats | Potent inhibitor of prolactin secretion. | |
| Bromocriptine | Reserpine-treated rats | Less potent inhibitor of prolactin secretion compared to pergoline. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound analogs and other dopamine agonists.
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This in vitro assay determines the binding affinity of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test compound (e.g., this compound analog).
-
Non-specific agent: 10 µM Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, the cell membrane suspension, and either the test compound at various concentrations or the non-specific agent.
-
Incubate the plate, typically at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Prolactin Inhibition in Rats
This assay evaluates the ability of a test compound to inhibit prolactin secretion, a key indicator of dopamine D2 receptor agonism in the pituitary.
-
Animal Model:
-
Male Sprague-Dawley rats are often used. To induce a consistent, elevated baseline of prolactin, rats can be pre-treated with a dopamine antagonist like reserpine or estrogen.
-
-
Procedure:
-
Administer the test compound (e.g., this compound analog) via the desired route (e.g., intraperitoneal or oral).
-
At specified time points after administration, collect blood samples, typically via cardiac puncture or from the tail vein.
-
Separate the serum or plasma.
-
-
Prolactin Measurement:
-
Serum or plasma prolactin levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) for rat prolactin.
-
-
Data Analysis:
-
Compare the prolactin levels in the treated groups to a vehicle-treated control group to determine the percentage of prolactin inhibition.
-
Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats
This is a widely used behavioral model to assess the in vivo efficacy of antiparkinsonian drugs.
-
Animal Model:
-
Unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere. This creates a model of the motor symptoms of Parkinson's disease.
-
-
Procedure:
-
Administer the test compound to the 6-OHDA-lesioned rats.
-
Place the animals in a circular test chamber.
-
Record the number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Dopamine agonists are expected to induce contralateral rotations in this model. The net contralateral rotations per minute are quantified and compared between different compounds and doses.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound analogs.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Analog Validation.
Conclusion
The development of this compound analogs represents a promising strategy to harness the therapeutic benefits of this potent dopamine agonist while mitigating the risk of liver injury. The available data on compounds such as CU 32-085 suggest that structural modifications to the ergoline backbone can modulate the pharmacological profile, potentially leading to safer and more effective treatments for Parkinson's disease and hyperprolactinemia. Further research focusing on a broader range of this compound derivatives, with comprehensive in vitro and in vivo characterization as outlined in this guide, is crucial for identifying lead candidates for clinical development. The systematic application of the described experimental protocols will be instrumental in validating the therapeutic potential of novel this compound analogs.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocellular injury with distinctive mitochondrial changes induced by this compound mesylate: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central dopamine agonist activity on the 8-alpha-amino-ergoline CU 32-085 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lergotrile and Pergolide on Motor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of lergotrile and pergolide, two ergoline-derived dopamine agonists, with a specific focus on their impact on motor function. This document summarizes their mechanisms of action, presents comparative experimental data on motor performance, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and Pergolide
This compound and pergolide are both potent dopamine receptor agonists that have been investigated for their therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[1][2] Both compounds exert their effects by directly stimulating dopamine receptors in the brain, thereby mimicking the action of endogenous dopamine.[1][2] While pergolide was once used in the treatment of Parkinson's disease, it was withdrawn from the market for human use in some countries due to concerns about cardiac valvulopathy.[3] this compound's clinical development was halted due to instances of hepatotoxicity. Despite their limited clinical use today, a comparative study of their effects on motor function provides valuable insights into the structure-activity relationships of dopamine agonists and their differential effects on the motor circuits.
Mechanism of Action and Receptor Profile
Both this compound and pergolide function as direct-acting agonists at dopamine D1 and D2 receptors. The activation of D2 receptors is believed to be the primary mechanism for their anti-parkinsonian effects, leading to improvements in motor control. Activation of D1 receptors can also contribute to their motor effects.
To quantitatively compare the receptor binding profiles of this compound and pergolide, the following table summarizes their binding affinities (Ki values) for dopamine D1 and D2 receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| This compound | 25 | 0.9 |
| Pergolide | 447 | 0.61 |
Data sourced from individual radioligand binding studies.
Comparative Efficacy on Motor Function: Experimental Data
A key experimental model for assessing the efficacy of anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, unilateral destruction of the nigrostriatal dopamine pathway leads to motor asymmetry, which can be quantified by observing the rotational behavior (circling) induced by dopamine agonists.
A comparative study by Duvoisin and colleagues (1982) evaluated the potency of this compound and pergolide in inducing contralateral rotations in 6-OHDA lesioned rats. The results demonstrated that pergolide is a more potent dopamine agonist in this model.
| Drug | Dose (mg/kg) | Outcome |
| Pergolide | 0.25 | Induced vigorous circling for 24 hours. More potent than this compound. |
| This compound | Not specified | Less potent than pergolide in inducing circling behavior. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for interpretation and replication.
This experiment is a cornerstone in the preclinical evaluation of drugs for Parkinson's disease.
Objective: To assess the potency and efficacy of dopamine receptor agonists in a rat model of Parkinson's disease by quantifying drug-induced rotational behavior.
Animal Model: Adult male Sprague-Dawley rats are typically used. A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons. This lesion leads to a denervation of dopamine receptors in the ipsilateral striatum, making them supersensitive to dopamine agonists.
Procedure:
-
Habituation: Prior to drug administration, the rats are habituated to the testing environment, which consists of individual circular arenas.
-
Drug Administration: this compound, pergolide, or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Data Collection: Immediately after drug administration, the rats are placed in the automated rotometer bowls. The number of full 360° turns in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions is recorded over a specified period (e.g., 90 minutes to 24 hours).
-
Data Analysis: The net rotational asymmetry is calculated by subtracting the number of ipsilateral turns from the number of contralateral turns. The total number of rotations and the duration of the effect are also analyzed to compare the potency and efficacy of the compounds.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow described above.
Conclusion
The comparative analysis of this compound and pergolide reveals that both are potent dopamine agonists capable of influencing motor function. Experimental data from the 6-OHDA lesioned rat model indicates that pergolide is more potent than this compound in reversing motor deficits. The differences in their receptor binding affinities, particularly at the D1 receptor, may contribute to their distinct pharmacological profiles. While the clinical application of these specific compounds is limited due to safety concerns, the insights gained from their comparative study remain valuable for the ongoing development of novel and safer dopamine agonists for the treatment of Parkinson's disease and other motor disorders. Future research should focus on elucidating the specific downstream signaling consequences of D1 versus D2 receptor activation by these and other agonists to better predict both therapeutic efficacy and potential adverse effects.
References
Safety Operating Guide
Proper Disposal of Lergotrile: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Lergotrile, an ergoline derivative and dopamine receptor agonist, is a critical component of laboratory safety and environmental responsibility. Due to its potent biological activity and the potential for adverse health effects, including liver toxicity, meticulous adherence to established disposal protocols is imperative.[1][2] This guide provides a comprehensive framework for the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical waste management in the absence of a specific Safety Data Sheet (SDS) for this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by several federal and state agencies to protect public health and the environment.[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to wildlife and humans. Therefore, a structured and compliant disposal plan is essential for any facility handling compounds like this compound.
Regulatory Oversight
A clear understanding of the regulatory landscape is fundamental to compliant disposal practices. The following table summarizes the key agencies and their roles in overseeing pharmaceutical waste in the United States:
| Regulatory Agency | Role in Pharmaceutical Waste Management | Key Regulations |
| Environmental Protection Agency (EPA) | Sets guidelines for the management of hazardous waste from its generation to its final disposal. | Resource Conservation and Recovery Act (RCRA) |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion and abuse. | Controlled Substances Act |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. | Varies by state |
| Occupational Safety and Health Administration (OSHA) | Ensures safe and healthful working conditions, including the handling of hazardous materials. | Hazard Communication Standard |
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS for this compound, it should be handled as a potentially hazardous pharmaceutical waste. The following step-by-step protocol provides a conservative and safety-conscious approach to its disposal:
Step 1: Waste Characterization and Segregation
-
Assume Hazardous Nature: In the absence of definitive data, treat all this compound waste (pure compound, solutions, contaminated labware) as hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste streams. Use designated, properly labeled hazardous waste containers. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".
Step 2: Containerization and Labeling
-
Primary Container: Collect this compound waste in a primary container that is compatible with the chemical, sealable, and leak-proof.
-
Secondary Containment: Place the primary container within a larger, durable, and clearly labeled secondary container.
-
Labeling: The outer container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the date accumulation started.
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or a central hazardous waste storage area.
-
Storage Limits: Adhere to regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored on-site.
Step 4: Professional Waste Disposal
-
Licensed Vendor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste disposal company.
-
Incineration: The preferred method for the disposal of most pharmaceutical waste is high-temperature incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Manifesting: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from your facility to its final disposal site.
Step 5: Documentation and Record Keeping
-
Maintain Records: Keep copies of all hazardous waste manifests, certificates of destruction, and any other relevant documentation for the period required by federal and state regulations (typically at least three years).
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the proper disposal of this compound waste.
This compound's Mechanism of Action: Dopamine Receptor Agonism
This compound acts as a direct-acting dopamine agonist. This means it binds to and activates dopamine receptors in the brain, mimicking the effect of the neurotransmitter dopamine. This mechanism is central to its intended therapeutic effects in conditions like Parkinson's disease, which is characterized by a deficiency of dopamine. The following diagram illustrates a simplified signaling pathway for a dopamine agonist like this compound.
References
Personal protective equipment for handling Lergotrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Lergotrile, a potent ergoline derivative and dopamine receptor agonist. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of research outcomes. This compound was initially developed for Parkinson's disease but was withdrawn from clinical trials due to instances of liver toxicity, underscoring the need for careful handling.[1]
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A lab coat, worn fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders outside of a ventilated enclosure. | To prevent inhalation of airborne particles. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Handle this compound in a certified chemical fume hood or other ventilated enclosure. | To minimize inhalation exposure to airborne particles. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the work area. | To provide immediate decontamination in case of accidental exposure. |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₃ | Wikipedia |
| Molar Mass | 299.80 g/mol | Wikipedia |
| Appearance | Solid (presumed) | General knowledge |
| XLogP3 | 3.3 | PubChem |
Handling and Storage
Handling:
-
Avoid generating dust. Use appropriate tools for weighing and transferring the solid compound.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Accidental Release and Exposure Procedures
| Scenario | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For small spills, gently cover with an absorbent material to avoid raising dust. 4. Collect the spilled material and absorbent into a sealed container for disposal. 5. Clean the spill area with a suitable detergent and water. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the exposed individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
This compound waste is considered chemical waste and must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, absorbent pads, empty vials) in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. The initial rinsate should be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
Experimental Protocol: this compound Administration in a Rodent Model of Parkinson's Disease
The following is a representative protocol for the administration of this compound in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease. This protocol is for informational purposes and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Objective: To assess the effect of this compound on motor function in a rat model of Parkinson's disease.
Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO, further diluted with saline)
-
6-OHDA lesioned rats
-
Appropriate animal handling and restraint devices
-
Gavage needles or injection supplies (syringes, needles)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound mesylate in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, for a 1 mg/kg dose in a 250g rat, you would need 0.25 mg of this compound.
-
Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Animal Dosing:
-
Handle animals in accordance with IACUC-approved protocols.
-
Administer this compound via the desired route. Oral gavage and intraperitoneal (i.p.) injection are common routes.
-
For oral gavage, carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
For i.p. injection, inject the solution into the lower quadrant of the abdomen.
-
A control group of animals should receive the vehicle only.
-
-
Behavioral Assessment:
-
At a predetermined time point after this compound administration (e.g., 30-60 minutes), begin behavioral testing.
-
Rotarod Test: Place the rat on the rotating rod and measure the latency to fall. Increased latency to fall is indicative of improved motor coordination.
-
Open Field Test: Place the rat in the open field arena and record its activity for a set duration. Parameters such as total distance traveled and rearing frequency can be analyzed to assess locomotor activity.
-
-
Data Analysis:
-
Compare the behavioral data from the this compound-treated group with the vehicle-treated control group using appropriate statistical methods (e.g., t-test, ANOVA).
-
Visualizations
This compound Handling Workflow
This compound's Mechanism of Action: Dopamine D2 Receptor Agonism
This compound acts as a direct agonist at dopamine receptors, particularly the D2 subtype. D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Hepatocellular injury with distinctive mitochondrial changes induced by this compound mesylate: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
